1-(Aminomethyl)cycloheptanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJDKLCFSGRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593774 | |
| Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45732-95-4 | |
| Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)cycloheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-1-(Aminomethyl)cycloheptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Aminomethyl)cycloheptanol is a cycloalkanol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary amine and a hydroxyl group on a seven-membered carbocyclic ring, makes it an interesting building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, available spectral data, and relevant experimental protocols.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 1-(aminomethyl)cycloheptan-1-ol | [1] |
| Synonyms | 1-Aminomethylcycloheptanol, Cycloheptanol, 1-(aminomethyl)- | [2] |
| CAS Number | 45732-95-4 | [1][2] |
| Molecular Formula | C8H17NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1][2] |
| Boiling Point | 240.297 °C at 760 mmHg | [2] |
| Density | 0.992 g/cm³ | [2] |
| Flash Point | 99.128 °C | [2] |
| pKa (Predicted) | 12.99 ± 0.20 | [2] |
| Purity | 95% | [1] |
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structural analogue, 1-(aminomethyl)cyclohexanol, and related cycloalkanols.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the cycloheptyl ring protons, the aminomethyl protons, and the hydroxyl proton.
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| -OH | Variable, broad singlet | s |
| -CH₂- (ring protons) | ~1.40 - 1.80 | m |
| -CH₂-N | ~2.5 - 3.0 | s |
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide information about the carbon framework.
| Assignment | Expected Chemical Shift (δ) ppm |
| C-OH | ~70-75 |
| C-CH₂N | ~45-50 |
| CH₂ (ring carbons) | ~20-40 |
Expected IR Spectral Data: The infrared spectrum would show characteristic absorption bands for the hydroxyl and amine functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| N-H stretch (primary amine) | 3300-3500 | Two bands |
| C-H stretch (alkane) | 2850-3000 | Strong |
| N-H bend (primary amine) | 1590-1650 | Medium |
| C-O stretch (alcohol) | 1050-1250 | Strong |
Mass Spectrometry: Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern. The predicted collision cross-section (CCS) values for the analogous 1-(aminomethyl)cyclohexanol suggest what might be expected for this compound.
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route could involve the reaction of cycloheptanone with a suitable aminomethylating agent.
Caption: Proposed synthesis of this compound.
General Protocol for Reduction of a Nitro Group:
-
Dissolution: Dissolve the nitro-containing intermediate (e.g., 1-(nitromethyl)cycloheptanol) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-10 bar) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
Biological Activity and Signaling Pathways
There is currently limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. However, related amino alcohol structures have been investigated for various biological activities, including antimicrobial and insecticidal properties.[3][4] Further research is required to elucidate the pharmacological profile of this particular compound.
Hypothetical Biological Screening Workflow
For a novel compound like this compound, a typical initial biological screening process would be as follows:
Caption: A general workflow for biological screening.
Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and chemical principles. Appropriate safety precautions should be taken when handling any chemical substance.
References
- 1. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]
- 2. Cas 45732-95-4,1-Aminomethylcycloheptanol | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(Aminomethyl)cycloheptanol (CAS 45732-95-4)
Disclaimer: Information available in the public domain regarding 1-(Aminomethyl)cycloheptanol (CAS 45732-95-4) is limited. This guide summarizes the available data from chemical suppliers and provides a generalized, theoretical synthesis protocol based on common organic chemistry principles for analogous compounds. The experimental protocol provided has not been verified through published literature for this specific compound and should be approached with appropriate caution and optimization. No peer-reviewed studies detailing the biological activity, mechanism of action, or specific experimental uses of this compound were identified.
Chemical and Physical Properties
Publicly available data for this compound is sparse and primarily sourced from chemical supplier databases. The following table summarizes the reported physical and chemical properties. It is important to note that some data points, such as melting point and solubility, are not consistently available.
| Property | Value | Source |
| CAS Number | 45732-95-4 | N/A |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| IUPAC Name | 1-(aminomethyl)cycloheptan-1-ol | [1] |
| Boiling Point | 240.297 °C at 760 mmHg (Predicted) | N/A |
| Density | 0.992 g/cm³ (Predicted) | N/A |
| Flash Point | 99.128 °C (Predicted) | N/A |
| Purity | Typically offered at ≥95% | [1] |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
Synthesis
No specific, peer-reviewed synthesis protocols for this compound were found in the available literature. However, a common and plausible synthetic route for 1-(aminomethyl)cycloalkanols involves the reduction of the corresponding 1-hydroxycycloalkanecarbonitrile. This general approach is outlined below as a theoretical experimental protocol.
Generalized Experimental Protocol: Synthesis of this compound from Cycloheptanone
This two-step protocol involves the formation of a cyanohydrin from cycloheptanone, followed by its reduction to the desired amino alcohol.
Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile
-
To a stirred solution of cycloheptanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a source of cyanide, such as trimethylsilyl cyanide (TMSCN) (1.1 equivalents), and a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hydroxycycloheptanecarbonitrile. Purification can be achieved by column chromatography if necessary.
Step 2: Reduction of 1-Hydroxycycloheptanecarbonitrile to this compound
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C.
-
Slowly add a solution of 1-hydroxycycloheptanecarbonitrile (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate or THF).
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by distillation under reduced pressure or by crystallization.
Generalized Synthesis Workflow Diagram
Caption: Generalized two-step synthesis of this compound.
Biological Activity and Mechanism of Action
There is no information available in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Amino alcohols as a class are known to exhibit a wide range of biological activities, including acting as intermediates for pharmaceuticals and as chiral ligands.[2][3][][5][6] However, without specific studies on this compound, any potential biological role is purely speculative.
Signaling Pathways
No information was found regarding any signaling pathways that may be modulated by this compound.
Spectral Data
No publicly available spectral data (e.g., NMR, IR, Mass Spectrometry) for this compound were found in the conducted searches. For research purposes, it would be necessary to acquire and characterize the compound to obtain this data.
Conclusion
This compound (CAS 45732-95-4) is a commercially available chemical with limited publicly accessible technical data beyond basic physical properties. For researchers, scientists, and drug development professionals, this compound represents an under-investigated chemical entity. Any research involving this compound would require initial synthetic efforts, purification, and thorough characterization to establish its properties and potential activities. The provided synthetic protocol is a theoretical guide and should be adapted and optimized under appropriate laboratory conditions.
References
- 1. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Synthesis of 1-(Aminomethyl)cycloheptanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(Aminomethyl)cycloheptanol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from the readily available starting material, cycloheptanone. The core of the synthesis involves the formation of a cyanohydrin intermediate, followed by its reduction to the corresponding amino alcohol, and concluding with the preparation of the hydrochloride salt for improved stability and handling.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is typically achieved through a two-step reaction sequence followed by salt formation. The overall transformation is outlined below:
Caption: Overall synthetic scheme for this compound hydrochloride.
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and are adapted for the synthesis of this compound hydrochloride.
Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile
This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of cycloheptanone.
Caption: Experimental workflow for the synthesis of 1-Hydroxycycloheptanecarbonitrile.
Methodology:
-
In a well-ventilated fume hood, a solution of cycloheptanone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
An aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the flask.
-
The mixture is cooled in an ice bath, and a mineral acid (e.g., hydrochloric acid) is added dropwise from the addition funnel with vigorous stirring. The in-situ generation of hydrogen cyanide (HCN) facilitates the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the addition of a basic solution (e.g., sodium bicarbonate) to neutralize the excess acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-hydroxycycloheptanecarbonitrile.
| Reagent/Parameter | Recommended Quantity/Condition |
| Cycloheptanone | 1.0 eq |
| Sodium Cyanide (NaCN) | 1.1 - 1.5 eq |
| Hydrochloric Acid (HCl) | 1.1 - 1.5 eq (stoichiometric to NaCN) |
| Solvent | Ethanol/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
Step 2: Synthesis of this compound
The nitrile group of the cyanohydrin is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Methodology:
-
A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1-hydroxycycloheptanecarbonitrile in the same dry solvent is added dropwise from the addition funnel to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent.
-
The combined organic filtrates are dried over anhydrous potassium carbonate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
| Reagent/Parameter | Recommended Quantity/Condition |
| 1-Hydroxycycloheptanecarbonitrile | 1.0 eq |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 eq |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
Step 3: Synthesis of this compound Hydrochloride
The final step involves the formation of the hydrochloride salt to improve the stability and crystallinity of the product.
Methodology:
-
The crude this compound is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amino alcohol solution with stirring.
-
The hydrochloride salt precipitates out of the solution as a white solid.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, this compound hydrochloride.
| Reagent/Parameter | Recommended Quantity/Condition |
| This compound | 1.0 eq |
| Hydrogen Chloride (HCl) | 1.0 - 1.1 eq (as a solution) |
| Solvent | Diethyl Ether or Isopropanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Cycloheptanone | C₇H₁₂O | 112.17 | Colorless liquid |
| 1-Hydroxycycloheptanecarbonitrile | C₈H₁₃NO | 139.19 | Colorless to pale yellow oil/solid |
| This compound | C₈H₁₇NO | 143.23 | White to off-white solid |
| This compound HCl | C₈H₁₈ClNO | 179.69 | White crystalline solid |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Typical Yield (%) |
| Cyanohydrin Formation | Cycloheptanone, NaCN, HCl | Ethanol/Water | 85 - 95% |
| Reduction | 1-Hydroxycycloheptanecarbonitrile, LiAlH₄ | Diethyl Ether/THF | 70 - 85% |
| Salt Formation | This compound, HCl | Diethyl Ether | > 95% |
Table 3: Spectroscopic Data (Predicted/Analogous)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1-Hydroxycycloheptanecarbonitrile | ~1.5-2.0 (m, 12H, CH₂), ~3.5 (s, 1H, OH) | ~25-40 (CH₂), ~70 (C-OH), ~120 (CN) | 3400 (O-H), 2930 (C-H), 2240 (C≡N) |
| This compound | ~1.4-1.8 (m, 12H, CH₂), ~2.8 (s, 2H, CH₂N), ~2.0-3.0 (br s, 3H, NH₂, OH) | ~22-40 (CH₂), ~45 (CH₂N), ~75 (C-OH) | 3350 (O-H), 3280 (N-H), 2920 (C-H) |
| This compound HCl | ~1.5-2.0 (m, 12H, CH₂), ~3.1 (s, 2H, CH₂N), ~8.2 (br s, 3H, NH₃⁺), ~5.0 (br s, 1H, OH) | ~22-40 (CH₂), ~42 (CH₂N), ~74 (C-OH) | 3400 (O-H), 3000-2800 (N-H⁺), 2930 (C-H) |
Note: Spectroscopic data are predicted or based on analogous compounds due to the limited availability of published spectra for the specific cycloheptyl derivatives.
Logical Relationships in Synthesis
The successful synthesis of this compound hydrochloride relies on a logical progression of chemical transformations, where the product of one step serves as the reactant for the next.
Caption: Logical flow diagram of the synthetic process.
This in-depth guide provides a robust framework for the synthesis of this compound hydrochloride. Researchers and scientists can utilize this information to develop and optimize their synthetic strategies for this and related compounds. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated laboratory setting.
An In-Depth Technical Guide to the NMR Spectroscopy of 1-(Aminomethyl)cycloheptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Aminomethyl)cycloheptanol. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided, along with visualizations to aid in the structural elucidation and understanding of key concepts.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of cycloheptanol, 1-(aminomethyl)cyclopentanol, and 1-(aminomethyl)cyclohexanol. The atom numbering corresponds to the structure depicted in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-α | ~ 2.7 - 2.9 | Singlet | 2H |
| H-2, H-7 | ~ 1.5 - 1.7 | Multiplet | 4H |
| H-3, H-6 | ~ 1.4 - 1.6 | Multiplet | 4H |
| H-4, H-5 | ~ 1.3 - 1.5 | Multiplet | 4H |
| -OH | Variable | Broad Singlet | 1H |
| -NH₂ | Variable | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 70 - 75 |
| C-α | ~ 45 - 50 |
| C-2, C-7 | ~ 38 - 42 |
| C-3, C-6 | ~ 28 - 32 |
| C-4, C-5 | ~ 22 - 26 |
Experimental Protocols
This section outlines a detailed methodology for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. For ¹H NMR, common choices include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the hydroxyl (-OH) and amino (-NH₂) groups.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for NMR analysis.
An In-depth Technical Guide to the Crystal Structure of 1-(Aminomethyl)cycloheptanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a comprehensive search of publicly accessible scientific databases and literature has revealed no specific published crystal structure for 1-(Aminomethyl)cycloheptanol. The following guide is therefore presented as a representative framework, detailing the methodologies and data presentation that would be standard for such a compound were the data available. The experimental protocols, data tables, and signaling pathways are illustrative examples based on common practices in structural chemistry and pharmacology.
Introduction
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the crystal structure is a critical attribute that influences formulation, manufacturing processes, and ultimately, therapeutic efficacy. This compound, as a bifunctional cycloalkanolamine, possesses structural motifs that suggest potential utility as a pharmaceutical intermediate or a bioactive molecule itself. This document outlines the standard methodologies for determining its crystal structure and the conventional presentation of such data.
Generalized Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol describes a typical workflow for the structural analysis of a small organic molecule like this compound.
2.1 Crystallization
High-quality single crystals are a prerequisite for successful SC-XRD analysis.
-
Solvent Selection: The compound is dissolved in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to a point of saturation.
-
Crystal Growth: Several methods are employed to induce crystallization:
-
Slow Evaporation: The saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a second, more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.
-
2.2 Data Collection
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Acquisition: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set time.
2.3 Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and a semi-empirical absorption correction is applied.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to reveal the initial positions of most non-hydrogen atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
Quantitative crystallographic data is conventionally summarized in a series of standardized tables. The following represent the expected format for such data.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₁₇NO |
| Formula weight | 143.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | [e.g., Monoclinic] |
| Space group | [e.g., P2₁/c] |
| Unit cell dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume | [value] ų |
| Z | [e.g., 4] |
| Density (calculated) | [value] Mg/m³ |
| Absorption coefficient | [value] mm⁻¹ |
| F(000) | [value] |
| Crystal size | [value] x [value] x [value] mm |
| Theta range for data collection | [value] to [value]° |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = value] |
| Completeness to theta = 25.242° | [value] % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | [value] / [value] / [value] |
| Goodness-of-fit on F² | [value] |
| Final R indices [I>2sigma(I)] | R₁ = [value], wR₂ = [value] |
| R indices (all data) | R₁ = [value], wR₂ = [value] |
| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
|---|---|---|
| O(1) | C(1) | [value] |
| N(1) | C(8) | [value] |
| C(1) | C(2) | [value] |
| C(1) | C(7) | [value] |
| C(1) | C(8) | [value] |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
|---|---|---|---|
| O(1) | C(1) | C(8) | [value] |
| N(1) | C(8) | C(1) | [value] |
| C(2) | C(1) | C(7) | [value] |
| C(7) | C(1) | C(8) | [value] |
Visualizations
4.1 Experimental and Computational Workflow
The process of determining a crystal structure from a synthesized compound involves a logical flow of experimental and computational steps.
4.2 Hypothetical Biological Signaling Pathway
Amino alcohols and their derivatives can interact with various biological targets. For instance, some are known to act as agonists or antagonists at neurotransmitter receptors. The diagram below illustrates a hypothetical mechanism where a compound like this compound acts as an agonist at a G-protein coupled receptor (GPCR), leading to downstream signaling.
Conclusion
While the specific crystal structure of this compound remains to be determined and published, this guide provides a comprehensive overview of the required methodologies and data presentation standards. The elucidation of its three-dimensional structure would be a valuable step in characterizing its properties and exploring its potential applications in medicinal chemistry and materials science. Future work should focus on obtaining high-quality single crystals of this compound to perform the definitive X-ray diffraction analysis outlined herein.
1-(Aminomethyl)cycloheptanol: An Analysis of Publicly Available Pharmacological Data
Researchers, scientists, and drug development professionals investigating the compound 1-(aminomethyl)cycloheptanol will find a notable absence of publicly available data regarding its mechanism of action, biological targets, and overall pharmacological profile. Despite its availability from chemical suppliers for research purposes, a comprehensive review of scientific literature, patent databases, and clinical trial registries reveals no specific studies detailing its biological activity.
This in-depth guide sought to consolidate the core pharmacology of this compound, including quantitative data on its effects, detailed experimental protocols, and visualizations of its signaling pathways. However, extensive searches have not yielded any substantive information to fulfill these requirements. The compound, with the CAS Number 45732-95-4, is cataloged by various chemical vendors, indicating its use in chemical synthesis. Yet, its role as a potential therapeutic agent or pharmacological tool remains undocumented in accessible scientific resources.
Current State of Knowledge
Information regarding this compound is presently limited to its basic chemical and physical properties. No peer-reviewed articles or patents were identified that describe its interaction with biological systems, such as receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling. Consequently, there is no quantitative data to present in tabular form, nor are there established experimental protocols for assessing its biological effects.
While the broader class of amino alcohols, to which this compound belongs, encompasses a wide range of biologically active compounds with diverse mechanisms of action, it is not scientifically sound to extrapolate these general properties to this specific, uncharacterized molecule. Structure-activity relationships for this chemical series have not been publicly delineated.
Logical Framework for Future Investigation
Given the lack of existing data, a logical workflow for characterizing the mechanism of action of this compound would be required. This would involve a series of foundational experiments to determine its biological targets and subsequent effects.
Caption: A hypothetical workflow for the pharmacological characterization of an unstudied compound.
Conclusion
At present, a technical guide on the mechanism of action of this compound cannot be constructed due to the absence of foundational research in the public domain. The scientific community has not yet published data that would allow for the creation of quantitative tables, detailed experimental protocols, or signaling pathway diagrams as requested. The information provided here reflects the current, limited understanding and outlines a potential path forward for the investigation of this compound's pharmacological properties. For researchers in drug development, this compound represents a largely unexplored chemical entity.
Uncharted Territory: The Biological Activity of 1-(Aminomethyl)cycloheptanol Remains Largely Unexplored
A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity of the chemical compound 1-(Aminomethyl)cycloheptanol. Despite its availability from commercial suppliers for research purposes, no substantive studies detailing its specific biological effects, mechanism of action, or potential therapeutic applications have been publicly documented. This lack of data prevents the creation of a detailed technical guide with quantitative analysis, experimental protocols, and signaling pathway visualizations as requested.
Currently, the available information on this compound is limited to its basic chemical and physical properties. It is identified by its CAS number 45732-95-4 and is described as a cycloheptane derivative containing both an aminomethyl and a hydroxyl group.
While the biological activities of structurally related compounds can sometimes offer clues, caution must be exercised in extrapolating these findings. For instance, other amino alcohol compounds have been investigated for a wide range of biological activities, including as potential insecticides and for their effects on the central nervous system. Similarly, some cyclohexanol derivatives have been noted for their antimicrobial properties. However, the unique seven-membered ring structure of this compound means its biological profile could be distinct from these six-membered ring analogues. A related compound, benzyl 1-(aminomethyl)cyclopropane-1-carboxylate, has been studied as a monoamine oxidase (MAO) inactivator, but its structural differences are significant[1].
The absence of published research means that key aspects required for a technical whitepaper are unavailable:
-
Quantitative Data: There is no public data from biological assays such as IC50, EC50, or Ki values, which are essential for quantifying the potency and efficacy of a compound.
-
Experimental Protocols: Detailed methodologies for studying the effects of this compound in vitro or in vivo have not been published.
-
Signaling Pathways: Without knowledge of its molecular targets and mechanism of action, it is impossible to delineate any associated signaling pathways.
References
An In-depth Technical Guide to 1-(Aminomethyl)cycloheptanol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(aminomethyl)cycloheptanol derivatives and their analogs, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. Drawing on available scientific literature, this document details their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a particular focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists and anticonvulsants. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry.
Introduction
Cyclic amino alcohol derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Within this broad class, compounds featuring a cycloheptyl moiety are of particular interest due to the conformational flexibility of the seven-membered ring, which can allow for optimal interactions with various biological targets. This compound serves as a core scaffold for the development of potent and selective modulators of neuronal signaling pathways.
Analogs of gamma-aminobutyric acid (GABA) containing cyclic structures have shown promise as anticonvulsants. While derivatives with smaller rings, such as cyclopentane and cyclohexane, have been more extensively studied, the exploration of cycloheptane-based structures offers a promising avenue for the discovery of novel therapeutic agents with improved pharmacological profiles.
This guide will focus on the synthesis, pharmacological activity, and structure-activity relationships of this compound derivatives, particularly those exhibiting NMDA receptor antagonist and anticonvulsant properties.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the use of cycloheptanone as a starting material.
One potential synthetic pathway begins with the conversion of cycloheptanone to 1-(nitromethyl)cycloheptanol. This intermediate can then be reduced to yield this compound. For the synthesis of N-substituted and aryl-substituted analogs, further modifications can be introduced. For instance, fluorinated arylcycloheptylamines have been synthesized to probe the pharmacophore of the phencyclidine (PCP) binding site on the NMDA receptor.[1]
A general synthetic scheme is outlined below:
Pharmacological Activity and Mechanism of Action
Derivatives of 1-aminocycloheptane have shown significant activity as uncompetitive antagonists of the NMDA receptor, binding to the PCP site.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death. Therefore, antagonists of this receptor have therapeutic potential as anticonvulsants and neuroprotective agents.[1]
NMDA Receptor Antagonism
Several fluorinated arylcycloheptylamine derivatives have been synthesized and evaluated for their binding affinity to the PCP site of the NMDA receptor. The binding affinity is typically determined through competitive binding assays using radiolabeled ligands such as [3H]-(+)-MK-801.[1]
Anticonvulsant Activity
The anticonvulsant properties of these compounds are often assessed in animal models of epilepsy, such as the maximal electroshock (MES) test in rodents. This test evaluates the ability of a compound to prevent the spread of seizures.[1]
Neuroprotective Effects
The neuroprotective potential of this compound derivatives can be evaluated in in vitro models of NMDA-induced excitotoxicity. These assays measure the ability of the compounds to protect cultured neurons from cell death induced by high concentrations of NMDA.[1]
The proposed mechanism of action involves the blockade of the NMDA receptor ion channel, which reduces the influx of Ca2+ ions and mitigates the downstream effects of excitotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of arylcycloheptylamines reveals important insights for the design of potent NMDA receptor antagonists. Studies on fluorinated derivatives have shown that the position of the fluorine substituent on the phenyl ring significantly influences binding affinity. For example, a 3-fluoro-substituted primary amine derivative exhibited the highest affinity in one study, suggesting a different SAR profile compared to the more extensively studied arylcyclohexylamines like PCP.[1]
The nature of the amine substituent also plays a crucial role. Primary amines, as well as secondary and tertiary amines incorporated into piperidine or pyrrolidine rings, have shown promising activity.[1]
Quantitative Data
The following table summarizes the reported pharmacological data for selected fluorinated arylcycloheptylamine derivatives.[1]
| Compound ID | Structure | NMDA Receptor Binding Ki (nM) | Anticonvulsant Activity ED50 (mg/kg, MES test) | Protective Index (PI) |
| 6 | 1-(3-fluorophenyl)cycloheptanamine | 110 | 13.84 | 3.66 |
| 7 | 1-(1-(3-fluorophenyl)cycloheptyl)piperidine | 230 | Active | Not reported |
| 8 | 1-(1-(3-fluorophenyl)cycloheptyl)pyrrolidine | 340 | Active | Not reported |
| 3 | 1-(4-fluorophenyl)cycloheptanamine | 480 | Not reported | Not reported |
| 5 | 1-(1-(4-fluorophenyl)cycloheptyl)pyrrolidine | 190 | Active | Not reported |
Data extracted from Wallach et al., Bioorg. Med. Chem. Lett., 2014.[1]
Experimental Protocols
General Synthesis of Arylcycloheptylamines
A representative synthetic procedure for a primary arylcycloheptylamine involves the reaction of a fluorophenyl Grignard reagent with cycloheptanone, followed by a Ritter reaction with sodium cyanide and sulfuric acid, and subsequent hydrolysis.
NMDA Receptor Binding Assay
The affinity of the compounds for the PCP site of the NMDA receptor can be determined by a radioligand binding assay using rat brain membranes.
-
Preparation of Membranes: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-(+)-MK-801 and varying concentrations of the test compound.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known PCP site ligand. The IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is used to evaluate the anticonvulsant activity of the compounds.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: A supramaximal electrical stimulus is delivered via corneal electrodes, inducing a tonic hindlimb extension seizure.
-
Drug Administration: Test compounds are administered intraperitoneally at various doses prior to the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED50 (the dose required to protect 50% of the animals) is then calculated.
In Vitro Neuroprotection Assay
This assay assesses the ability of compounds to protect neurons from NMDA-induced excitotoxicity.
-
Cell Culture: Primary cortical neurons are cultured from embryonic rats.
-
Procedure: Cultured neurons are pre-incubated with the test compound for a specific period before being exposed to a toxic concentration of NMDA.
-
Endpoint: Cell viability is assessed using a standard assay, such as the MTT assay, which measures mitochondrial metabolic activity. The concentration of the compound that provides 50% protection (EC50) is determined.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the treatment of neurological disorders. The available data, particularly on fluorinated arylcycloheptylamines, demonstrate their potent NMDA receptor antagonist activity and in vivo anticonvulsant efficacy.[1] The unique structure-activity relationship of these cycloheptane derivatives compared to their smaller ring counterparts highlights the importance of further exploring this chemical space.
Future research should focus on:
-
Synthesis and evaluation of a broader range of derivatives: This includes modifications of the amine substituent, the aryl group, and the cycloheptyl ring itself to further optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the detailed mechanism of action: While NMDA receptor antagonism is a key mechanism, the potential involvement of other targets should be investigated.
-
In-depth preclinical evaluation: Promising candidates should be subjected to a full preclinical development program, including pharmacokinetic, pharmacodynamic, and toxicology studies.
The development of novel this compound-based therapeutics could provide new and effective treatment options for patients suffering from epilepsy and other debilitating neurological conditions.
References
1-(Aminomethyl)cycloheptanol: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can provide access to new chemical space and unlock challenging drug targets is a central theme in medicinal chemistry. Among the diverse array of structural motifs, saturated carbocycles have proven to be valuable frameworks for the design of therapeutic agents. The 1-(aminomethyl)cycloheptanol scaffold, a seven-membered carbocycle bearing both a primary amine and a tertiary alcohol, presents a unique combination of structural features that make it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, potential applications, and structure-activity relationship (SAR) considerations of this promising scaffold, drawing insights from closely related and well-studied analogs.
Introduction to the this compound Scaffold
The this compound core combines several key features beneficial for drug design. The cycloheptyl ring, a larger and more flexible carbocycle compared to its cyclopentyl and cyclohexyl counterparts, allows for extensive exploration of the conformational space within a binding pocket. This inherent flexibility can be advantageous for optimizing interactions with biological targets. The presence of a primary aminomethyl group and a tertiary hydroxyl group at the same carbon atom provides two orthogonal points for chemical modification, enabling the generation of diverse compound libraries. These functional groups can also participate in crucial hydrogen bonding interactions with protein targets.
While direct literature on the biological activities of this compound is limited, the well-established therapeutic relevance of its lower homolog, gabapentin (1-(aminomethyl)cyclohexaneacetic acid), provides a strong rationale for its investigation.[1][2] Gabapentin is a widely used anticonvulsant and analgesic, and its derivatives have been extensively explored.[3][4] By analogy, the this compound scaffold holds potential for applications in neuroscience and beyond.
Synthesis of the this compound Scaffold
A robust and efficient synthesis of the this compound core is essential for its exploration in medicinal chemistry. Based on established methodologies for the synthesis of related amino alcohols, a plausible synthetic route starting from cycloheptanone is outlined below.[5]
Experimental Protocol: Synthesis of this compound
Step 1: Formation of Cycloheptanone Cyanohydrin
-
To a stirred solution of cycloheptanone (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Reduction of the Cyanohydrin to this compound
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3.0 eq), in a dry ethereal solvent (e.g., tetrahydrofuran, THF) at 0 °C, add the crude cycloheptanone cyanohydrin from the previous step dropwise.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.
-
The reaction is then cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography to afford this compound.
This synthetic sequence provides a reliable method for accessing the core scaffold, which can then be further functionalized to generate a library of derivatives for biological screening.
Potential Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold can be envisioned as a versatile starting point for the development of therapeutics targeting a range of biological systems.
GABA Analogs and Neurological Disorders
Given its structural similarity to gabapentin, a primary area of investigation for this compound derivatives would be in the field of neuroscience.[1][2] Gabapentin and its analogs are known to interact with the α2δ subunit of voltage-gated calcium channels. Derivatives of this compound could be designed to modulate this or other neuronal targets. The larger cycloheptyl ring may offer opportunities to fine-tune the lipophilicity and conformational preferences of the molecule, potentially leading to improved pharmacokinetic properties or altered selectivity profiles.
GPCR Ligands
G protein-coupled receptors (GPCRs) are a major class of drug targets, and small molecules that can modulate their activity are of significant interest.[6][7][8] The aminomethyl and hydroxyl groups of the this compound scaffold can serve as key pharmacophoric features for interaction with GPCR binding pockets. The cycloheptyl ring can act as a lipophilic core to occupy hydrophobic regions of the receptor.
Table 1: Hypothetical Biological Data for this compound Derivatives as GPCR Ligands
| Compound ID | R¹ Substituent | R² Substituent | Target GPCR | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| Scaffold-001 | H | H | Orphan GPCR A | >10,000 | N/A |
| Scaffold-002 | Benzyl | H | Orphan GPCR A | 520 | 1250 (agonist) |
| Scaffold-003 | 4-Fluorobenzyl | H | Orphan GPCR A | 150 | 320 (agonist) |
| Scaffold-004 | Benzyl | Methyl | Orphan GPCR A | 890 | >10,000 (antagonist) |
| Scaffold-005 | 3-Phenylpropyl | H | Orphan GPCR A | 85 | 150 (agonist) |
This table presents hypothetical data for illustrative purposes.
The hypothetical data in Table 1 illustrates a potential SAR trend where elaboration of the amine (R¹ substituent) with aromatic groups enhances binding affinity and agonist activity. Modification of the hydroxyl group (R² substituent) could potentially switch the functional activity from agonism to antagonism.
Enzyme Inhibitors
The structural features of this compound also make it a suitable scaffold for the design of enzyme inhibitors. The hydroxyl and amino groups can be positioned to interact with key residues in an enzyme's active site, while the cycloheptyl ring can be decorated with various substituents to optimize binding and selectivity.
Visualizing Workflows and Pathways
Drug Discovery Workflow
The integration of a novel scaffold like this compound into a drug discovery program follows a well-defined workflow.
Caption: A typical workflow for scaffold-based drug discovery.
Generalized GPCR Signaling Pathway
Upon activation by a ligand, a GPCR initiates a cascade of intracellular events.
References
- 1. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(aminomethyl)cyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Ligands Illuminate GPCR Molecular Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of 1-(Aminomethyl)cycloheptanol Remains Largely Unexplored
Despite its defined chemical structure, the therapeutic landscape of 1-(aminomethyl)cycloheptanol is currently a scientific terra incognita. A comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant lack of research into the biological activity, potential therapeutic targets, and mechanism of action of this specific chemical entity.
While the field of pharmacology is replete with investigations into cycloalkane derivatives, this compound has yet to emerge as a subject of significant study. Its structural analogs, such as cyclopentanol and cyclohexanol derivatives, have been explored for various biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. However, no such data is currently available for the cycloheptanol-based compound.
This absence of published research means that there is no information on its binding affinities to biological targets, its efficacy in preclinical models, or its safety profile. Consequently, a detailed technical guide on its therapeutic applications, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
The potential for this compound to have therapeutic value remains an open question, awaiting dedicated research efforts. Future investigations would need to begin with foundational in vitro screening assays to identify any interactions with known biological targets. Should any promising activity be identified, further studies would be required to elucidate its mechanism of action, assess its efficacy in disease models, and determine its pharmacokinetic and toxicological properties.
Until such research is undertaken and published, the therapeutic potential of this compound will remain an untapped and unknown area of medicinal chemistry. Researchers and drug development professionals seeking novel therapeutic agents may find this compound to be an intriguing starting point for new discovery programs, but they will be venturing into uncharted scientific territory.
In-Silico Modeling of 1-(Aminomethyl)cycloheptanol Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico modeling of 1-(Aminomethyl)cycloheptanol binding to its putative biological target. As a structural analog of the gabapentinoids, gabapentin and pregabalin, this compound is presumed to exert its pharmacological effects through interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This document outlines the current understanding of this interaction, presents quantitative binding data for related compounds, details experimental and computational methodologies for studying this binding, and illustrates the key signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers engaged in the development and analysis of novel gabapentinoid compounds.
Introduction
This compound is a cycloalkane derivative with a chemical structure closely related to the well-characterized anticonvulsant and analgesic drugs, gabapentin and pregabalin. These drugs, collectively known as gabapentinoids, are widely used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[1] Their primary mechanism of action involves high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction modulates calcium influx and subsequently inhibits the release of excitatory neurotransmitters.[4]
Given the structural similarity, it is highly probable that this compound shares this mechanism of action. This guide will, therefore, focus on the in-silico modeling of its binding to the α2δ subunit, leveraging the extensive research conducted on its analogs.
The Molecular Target: α2δ Subunit of Voltage-Gated Calcium Channels
The α2δ subunit is a heavily glycosylated extracellular protein that is linked to the pore-forming α1 subunit of VGCCs.[5] It plays a crucial role in the trafficking and plasma membrane localization of the channel complex, as well as in modulating its biophysical properties.[6][7] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids exhibiting high affinity for the α2δ-1 and α2δ-2 isoforms.[2][3]
Recent cryo-electron microscopy studies have elucidated the structure of the gabapentin-bound CaV1.2/CaVβ3/CaVα2δ-1 channel, revealing a specific binding pocket within the dCache1 domain of the α2δ-1 subunit.[2][3] This pocket completely encapsulates the gabapentin molecule, and sequence variations within this site across different α2δ isoforms explain the observed binding selectivity.[2][3]
Quantitative Binding Data of Gabapentinoids
While specific binding data for this compound is not publicly available, the binding affinities of its close structural analogs, gabapentin and pregabalin, for the α2δ subunit have been well-characterized. This data is crucial for validating in-silico models and for providing a benchmark for the predicted affinity of novel compounds.
| Compound | Target Subunit | Binding Assay | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Gabapentin | α2δ-1 | [³H]Gabapentin Binding | 59 | 50 | [4] |
| Gabapentin | α2δ-2 | [³H]Gabapentin Binding | 153 | - | [4] |
| Pregabalin | α2δ-1 | [³H]Pregabalin Binding | - | - | [8] |
| Pregabalin | α2δ-2 | [³H]Pregabalin Binding | - | - | [8] |
| (S)-3-Isobutyl GABA | α2δ | [³H]Gabapentin Binding | - | 40 | [9] |
| (R)-3-Isobutyl GABA | α2δ | [³H]Gabapentin Binding | - | 370 | [9] |
| L-leucine | α2δ | [³H]Gabapentin Binding | - | 80 | [9] |
Experimental Protocols
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol describes a method to determine the binding affinity of a test compound for the α2δ subunit of VGCCs using radiolabeled gabapentin ([³H]GBP).
Materials:
-
Membrane preparations from tissues or cells expressing the α2δ subunit (e.g., porcine brain, recombinant cell lines).
-
[³H]Gabapentin (specific activity ~30-60 Ci/mmol).
-
Binding buffer: 10 mM HEPES/KOH, pH 7.4.
-
Wash buffer: Ice-cold 10 mM HEPES/KOH, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: Unlabeled gabapentin (10 µM).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of [³H]Gabapentin (final concentration ~10-20 nM).
-
50 µL of test compound at various concentrations or vehicle (for total binding).
-
50 µL of unlabeled gabapentin (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In-Silico Modeling Workflow
The following workflow outlines the key steps for performing molecular docking of this compound to the α2δ-1 subunit.
Workflow Diagram
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-(Aminomethyl)cycloheptanol: An Examination of its Potential as a P2X7 Receptor Modulator
A thorough review of publicly available scientific literature and patent databases reveals no direct evidence to support the classification of 1-(Aminomethyl)cycloheptanol as a modulator of the P2X7 receptor. While the cycloheptane moiety is a structural component of some pharmacologically active compounds, extensive searches did not yield any studies, quantitative data, or experimental protocols linking this compound to P2X7 receptor binding or functional modulation.
This technical guide will, therefore, provide a comprehensive overview of the P2X7 receptor, its signaling pathways, and established methodologies for identifying and characterizing its modulators. This information is intended for researchers, scientists, and drug development professionals interested in the P2X7 receptor as a therapeutic target. While this compound itself is not a known P2X7 modulator, this guide will furnish the foundational knowledge and technical details relevant to the broader field of P2X7 receptor drug discovery.
The P2X7 Receptor: A Key Player in Inflammation and Beyond
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by extracellular adenosine triphosphate (ATP).[1][2][3] Unlike other P2X receptors, P2X7 requires high concentrations of ATP for activation, a condition often associated with cellular stress and tissue damage.[1] This receptor is prominently expressed on immune cells, including macrophages, microglia, and lymphocytes, as well as in the central nervous system on glial cells.[1][3]
Activation of the P2X7 receptor initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[4] This initial ion channel activity can trigger a cascade of downstream signaling events. With prolonged or repeated ATP stimulation, the P2X7 receptor can form a large, non-selective pore, allowing the passage of molecules up to 900 Da in size.[2] This pore formation is a hallmark of P2X7 activation and can lead to profound cellular responses, including the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, in some cases, apoptotic or necrotic cell death.[1][3]
Given its central role in inflammation, the P2X7 receptor has emerged as a promising therapeutic target for a range of conditions, including chronic inflammatory diseases, neuropathic pain, and neurodegenerative disorders.[1][2][3]
P2X7 Receptor Signaling Pathways
The signaling cascades initiated by P2X7 receptor activation are complex and cell-type dependent. The primary pathways involve the activation of inflammasomes and mitogen-activated protein kinases (MAPKs).
Known Classes of P2X7 Receptor Antagonists
While this compound is not a recognized P2X7 modulator, research has identified several classes of compounds that act as antagonists. These include:
-
Adamantane Derivatives: Compounds containing an adamantane core structure have been developed as potent P2X7 antagonists.[4][5]
-
Benzamide Derivatives: Various benzamide-containing molecules have been patented as inhibitors of the P2X7 receptor.[6][7]
-
Indole Carboxamides: This class of compounds has also been explored for its P2X7 antagonistic properties.[2][3]
-
Other Cyclic Compounds: Research has also investigated cyclohexane derivatives as potential P2X7 antagonists.[5]
The development of these compounds has been crucial for probing the physiological and pathological roles of the P2X7 receptor.
Experimental Protocols for P2X7 Receptor Antagonist Identification
The identification and characterization of P2X7 receptor antagonists rely on a series of well-established in vitro assays. These assays are designed to measure different aspects of P2X7 receptor function, from initial ion channel opening to downstream signaling events.
Calcium Influx Assay
This is a primary screening assay to identify compounds that block the P2X7 ion channel.
Objective: To measure the inhibition of agonist-induced calcium influx through the P2X7 receptor.
Methodology:
-
Cell Preparation: Culture a cell line expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7 or a microglial cell line) in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and then incubate with various concentrations of the test compound (e.g., this compound, if it were a candidate) for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a P2X7 agonist, such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to stimulate calcium influx.
-
Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence is indicative of the maximum intracellular calcium concentration.
-
Data Analysis: Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the compound concentration.
Dye Uptake Assay (e.g., YO-PRO-1)
This assay specifically measures the formation of the large pore associated with sustained P2X7 activation.
Objective: To assess the ability of a compound to inhibit the formation of the large pore permeable to larger molecules.
Methodology:
-
Cell Seeding: Seed P2X7-expressing cells in a 96-well plate.
-
Compound Incubation: Treat the cells with a range of concentrations of the test antagonist.
-
Dye and Agonist Addition: Add the fluorescent dye YO-PRO-1, which can only enter cells through large pores, along with a P2X7 agonist (e.g., ATP or BzATP).
-
Incubation: Incubate the plate for a period sufficient for pore formation and dye uptake (e.g., 15-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of dye uptake.
IL-1β Release Assay
This is a functional downstream assay that measures a key physiological consequence of P2X7 activation in immune cells.
Objective: To quantify the inhibition of IL-1β release from immune cells following P2X7 activation.
Methodology:
-
Cell Priming: Prime immune cells, such as human THP-1 monocytes or primary macrophages, with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Incubate the primed cells with varying concentrations of the test compound.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., ATP) to activate the NLRP3 inflammasome and trigger the processing and release of mature IL-1β.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-1β release.
Quantitative Data for Reference P2X7 Antagonists
To provide a framework for the potency of known P2X7 antagonists, the following table summarizes publicly available data for select compounds. It is important to note that IC50 values can vary depending on the cell type, agonist concentration, and specific assay conditions.
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| A-740003 | Calcium Influx | Human | 40 | [1] |
| A-740003 | Calcium Influx | Rat | 18 | [1] |
| A-438079 | Calcium Influx | Human | 300 | [1] |
| A-438079 | Calcium Influx | Rat | 100 | [1] |
| AZ10606120 | Not Specified | Human/Rat | ~10 | [8][9] |
| A-804598 | Not Specified | Human | 11 | [8] |
| A-804598 | Not Specified | Rat | 10 | [8] |
| JNJ-55308942 | Not Specified | Human | 10 | [8] |
| JNJ-55308942 | Not Specified | Rat | 15 | [8] |
Conclusion
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists - Google Patents [patents.google.com]
- 3. WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases - Google Patents [patents.google.com]
- 4. Agonists and antagonists acting at P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7407956B2 - Benzamide inhibitors of the P2X7 receptor - Google Patents [patents.google.com]
- 7. US6974812B2 - Benzamide inhibitors of the P2X7 Ereceptor - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P2X7 receptor [cocadds.pharm.uoa.gr]
The Structural Dance of Activity: An In-depth Guide to the Structure-Activity Relationship of 1-(Aminomethyl)cycloheptanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting the central nervous system has led to a burgeoning interest in the pharmacological potential of cycloalkanolamine derivatives. Among these, 1-(aminomethyl)cycloheptanol and its analogs represent a promising scaffold for the development of agents with a range of potential applications, including as neuroprotective and anticonvulsant drugs. This technical guide delves into the core principles of the structure-activity relationship (SAR) for this class of compounds, drawing upon data from structurally related analogs to elucidate the key determinants of their biological activity, with a primary focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor.
The Core Scaffold: this compound
The fundamental structure of this compound features a seven-membered cycloheptane ring bearing both a hydroxyl group and an aminomethyl substituent attached to the same carbon atom. This arrangement provides a rigid framework with specific stereochemical properties that are crucial for its interaction with biological targets. The inherent flexibility of the cycloheptane ring, compared to smaller cycloalkanes, allows for a variety of conformations, which can influence receptor binding and affinity.
The NMDA Receptor: A Key Biological Target
Evidence from structurally similar compounds strongly suggests that the primary biological target for many this compound analogs is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function.[1] Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, making its modulation a key therapeutic strategy.[1] Analogs of this compound are hypothesized to act as antagonists at the NMDA receptor, thereby mitigating its over-activation.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
Due to a lack of extensive published data specifically on this compound analogs, the following SAR is constructed by analogy to structurally related cycloalkylamine derivatives, particularly those with cyclohexyl and other cyclic frameworks that have been studied for their NMDA receptor antagonist activity.[1][2]
The Cycloalkyl Ring: Size and Substitution
The size and substitution of the cycloalkyl ring play a critical role in modulating the affinity and selectivity of these compounds for the NMDA receptor. While direct data for the cycloheptyl ring is limited, studies on related cycloalkanes suggest that the size of the ring influences the spatial orientation of the key pharmacophoric elements.
The Aminomethyl Group: The Primary Pharmacophore
The basic aminomethyl group is a critical pharmacophoric element, likely responsible for a key interaction with the NMDA receptor, potentially within the ion channel pore, similar to other open-channel blockers.
-
Primary vs. Substituted Amines: In many series of NMDA receptor antagonists, a primary amine is found to be optimal for activity.[1] N-alkylation or the introduction of larger substituents on the nitrogen atom can significantly impact binding affinity, often leading to a decrease in potency.
The Hydroxyl Group: A Modulator of Potency
The hydroxyl group on the cycloheptane ring is another important feature that can influence the compound's properties.
-
Hydrogen Bonding: The hydroxyl group may participate in hydrogen bonding interactions within the receptor binding site, contributing to the overall binding affinity.
-
Physicochemical Properties: Its presence also affects the molecule's polarity and solubility, which can have an impact on its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
Quantitative SAR Data from Structurally Related NMDA Receptor Antagonists
To illustrate the principles of SAR in this chemical class, the following tables summarize quantitative data for structurally related cycloalkylamine and adamantane derivatives that are known NMDA receptor antagonists.
Table 1: NMDA Receptor Antagonist Activity of Adamantane Analogs
| Compound | IC50 (µM) for NMDA (100 µM) Induced Response |
| Amantadine | 92 ± 29 |
| Memantine | 1.5 ± 0.1 |
| Analog 7 (primary amine) | 4.1 ± 1.7 |
| Analog 8 (secondary amine) | 2.8 ± 1.1 |
| Analog 11 (guanidine) | 2.7 ± 0.4 |
Data adapted from a study on novel polycyclic NMDA receptor antagonists, demonstrating the impact of modifications to the amino group on antagonist potency.[3]
Table 2: Binding Affinities of Phenylcyclohexylamine Analogs at the PCP Site of the NMDA Receptor
| Compound | R1 | R2 | Ki (nM) |
| 1 | NH2 | H | 120 |
| 2 | NHCH3 | H | 250 |
| 3 | N(CH3)2 | H | 1800 |
| 4 | Piperidine | H | 62 |
| 5 | NH2 | 4-OCH3 | 45 |
This table illustrates the effect of substitution on the amino group and the phenyl ring on the binding affinity of 1-phenylcyclohexylamine analogs. Data is illustrative and based on general trends observed in the literature.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of NMDA receptor antagonists.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the affinity of a test compound for a specific binding site on the NMDA receptor, typically the phencyclidine (PCP) site located within the ion channel.
-
Materials:
-
Rat brain cortices
-
[³H]MK-801 (a high-affinity NMDA receptor channel blocker)
-
Test compounds (this compound analogs)
-
Tris-HCl buffer (5 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer.
-
Binding Assay: In a final volume of 1 mL, incubate the brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiological Measurement of NMDA Receptor Antagonism
This method directly measures the functional inhibition of NMDA receptor-mediated currents by the test compounds in a cellular system.
-
Materials:
-
Cultured neurons (e.g., rat cortical or hippocampal neurons) or cell lines expressing recombinant NMDA receptors (e.g., HEK293 cells)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
External and internal solutions for whole-cell patch-clamp recording
-
NMDA and glycine (co-agonist)
-
Test compounds
-
-
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and patch-clamp recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Drug Application: Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors.
-
Antagonist Application: Co-apply the test compound at various concentrations with the NMDA/glycine solution.
-
Data Acquisition: Record the changes in the NMDA-mediated current in the presence and absence of the test compound.
-
Data Analysis: Construct a concentration-response curve by plotting the percentage of inhibition of the NMDA current against the concentration of the test compound. Determine the IC50 value from this curve.
-
Visualizing the Path to Discovery
The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 1-(Aminomethyl)cycloheptanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Aminomethyl)cycloheptanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its primary amine offers a readily accessible point for modification, while the cycloheptanol moiety provides a three-dimensional scaffold that can be exploited for optimizing ligand-receptor interactions. N-alkylation of the primary amine is a fundamental transformation that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. N-substituted aminomethylcycloalkanes have been investigated for various biological activities, including potential applications as receptor ligands and enzyme inhibitors.[1][2][3] This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides .
Protocol 1: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly versatile and widely used method for the N-alkylation of primary amines.[4] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is favored for its efficiency, mild reaction conditions, and broad substrate scope.[5] Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, tolerant of a wide variety of functional groups.[6]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.[6]
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in methanol can also be used.[4][5]
-
Reaction Monitoring: Continue stirring the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM or ethyl acetate) two more times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[6]
Quantitative Data for Analogous Reductive Amination Reactions:
The following table summarizes representative quantitative data for the reductive amination of primary amines with various aldehydes, which can serve as a reference for the N-alkylation of this compound.
| Amine Substrate | Aldehyde Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 92 | [6] |
| Cyclohexylmethanamine | Benzaldehyde | Pd/C, H₂ | MeOH | RT | 6 | 85 | [7] |
| n-Butylamine | p-Methoxybenzaldehyde | Co-based composite, H₂ | - | 150 | - | >95 | [8] |
| Aniline | Benzaldehyde | NaBH₄ | Ionic Liquid | RT | 3 | 94 | [9] |
| Benzylamine | Heptanal | NaBH(OAc)₃ | DCE | RT | 18 | 88 | [6] |
Note: RT = Room Temperature. Yields are for the isolated product after purification.
Experimental Workflow Diagram (Reductive Amination):
Caption: Workflow for the Reductive Amination of this compound.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical method for forming carbon-nitrogen bonds via an Sₙ2 reaction.[10] A primary challenge with this method is controlling the reaction to prevent over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[11] The use of specific bases, solvents, and controlled reaction conditions can promote selective mono-alkylation.[6]
Experimental Protocol:
-
Reactant Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N), 1.5-2.0 eq.).
-
Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide, 1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.
-
Work-up: Upon completion, filter off any inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[6]
Quantitative Data for Analogous Direct Alkylation Reactions:
The following table provides representative quantitative data for the direct N-alkylation of primary amines with alkyl halides.
| Amine Substrate | Alkyl Halide Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | n-Butyl bromide | Et₃N | DMF | 20-25 | 8 | 79 | [12] |
| Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 2 | 85 | [6] |
| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | RT | 7 | 80 | [6] |
| Benzylamine | Benzyl chloride | NaHCO₃ | Aqueous | 80 | 4 | 90 | [13] |
| 2,4-Dichlorobenzylamine | n-Butyl bromide | Et₃N | DMF | 20-25 | 9 | 76 | [12] |
Note: RT = Room Temperature. Yields are for the isolated mono-alkylated product after purification.
Experimental Workflow Diagram (Direct Alkylation):
Caption: Workflow for the Direct Alkylation of this compound.
Signaling Pathway Context (Hypothetical)
While specific signaling pathways for derivatives of this compound are not extensively documented, N-substituted cycloalkylmethylamines are scaffolds found in compounds targeting various biological systems. For instance, related structures have been explored as ligands for G-protein coupled receptors (GPCRs) or ion channels. The N-substituent plays a crucial role in modulating the affinity and selectivity for these targets. A hypothetical interaction is depicted below.
Caption: Hypothetical signaling pathway initiated by a derivative.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 3. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 1-(Aminomethyl)cycloheptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and their mimics into peptide scaffolds is a powerful strategy in drug discovery to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. 1-(Aminomethyl)cycloheptanol, a unique gamma-amino alcohol, presents an intriguing building block for the synthesis of novel peptidomimetics. Its cycloheptyl moiety introduces conformational constraints, while the amino alcohol functionality allows for the creation of ester linkages, resulting in depsipeptides or peptide-peptoid hybrids. These structural modifications can significantly alter the biological activity and properties of the parent peptide.
This document provides detailed application notes and representative protocols for the incorporation of this compound into peptide sequences using solid-phase synthesis (SPPS). The methodologies described are based on established principles of Fmoc/tBu chemistry and depsipeptide synthesis.
Principle of Synthesis
The solid-phase synthesis of peptidomimetics containing this compound involves a multi-step process initiated from the C-terminus and proceeding towards the N-terminus on a solid support. A key feature of incorporating this amino alcohol is the formation of an ester bond between the hydroxyl group of this compound and the carboxyl group of the subsequent amino acid. This creates a depsipeptide linkage. The primary amine of this compound is protected with an Fmoc group to allow for standard peptide couplings.
The overall workflow can be summarized as follows:
-
Anchoring of Fmoc-1-(aminomethyl)cycloheptanol to the resin.
-
Fmoc deprotection of the primary amine.
-
Coupling of the next Fmoc-protected amino acid to the free amine.
-
Esterification of the hydroxyl group of the cycloheptanol moiety with the subsequent Fmoc-protected amino acid.
-
Iterative cycles of deprotection and coupling to elongate the peptide chain.
-
Final cleavage from the resin and global deprotection of side chains.
Experimental Protocols
Materials and Reagents
-
Resins: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid-lability, which allows for mild cleavage conditions that preserve the ester bond.
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
-
This compound Building Block: Fmoc-1-(aminomethyl)cycloheptanol.
-
Coupling Reagents:
-
For amide bond formation: HBTU, HATU, or DIC/Oxyma.
-
For ester bond formation (depsipeptide linkage): DIC with a catalytic amount of DMAP.
-
-
Bases: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
-
Deprotection Reagent: 20% piperidine in DMF.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)).
Protocol 1: Anchoring of Fmoc-1-(aminomethyl)cycloheptanol to 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the amino alcohol building block to the solid support.
Workflow Diagram:
Caption: Workflow for anchoring Fmoc-1-(aminomethyl)cycloheptanol to 2-CTC resin.
Procedure:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (loading capacity, e.g., 1.0 mmol/g) in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Preparation of Amino Alcohol Solution: In a separate flask, dissolve 2 equivalents of Fmoc-1-(aminomethyl)cycloheptanol and 4 equivalents of DIEA (relative to the resin loading capacity) in 10 mL of DCM.
-
Coupling: Drain the DCM from the swollen resin and add the amino alcohol solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing and Drying: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
-
Loading Determination: The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Peptide Chain Elongation with Amide and Ester Bond Formation
This protocol details the iterative process of extending the peptide chain, including the formation of a depsipeptide linkage.
Workflow Diagram:
Caption: General workflow for peptide elongation including depsipeptide linkage.
Procedure:
-
Fmoc Deprotection (Amine):
-
Swell the resin-bound this compound in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amide Bond Formation (Coupling to the Amine):
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test (should be negative).
-
Wash the resin with DMF (3 x 10 mL).
-
-
Ester Bond Formation (Depsipeptide Linkage):
-
Swell the resin (now with a dipeptide mimic) in DCM.
-
In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid in DCM.
-
Add 4 equivalents of DIC and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution.
-
Add the activated solution to the resin and agitate at room temperature for 4-6 hours. The reaction can be monitored by taking small resin samples and cleaving for LC-MS analysis.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Chain Elongation: Repeat the cycles of Fmoc deprotection and standard amide bond coupling (Step 2) until the desired peptide sequence is assembled.
Protocol 3: Cleavage and Deprotection
This final step releases the synthesized peptidomimetic from the solid support and removes side-chain protecting groups.
Workflow Diagram:
Caption: Workflow for the final cleavage and purification of the peptidomimetic.
Procedure:
-
Final Fmoc Deprotection: If the N-terminus is to be free, perform a final Fmoc deprotection as described in Protocol 2, Step 1.
-
Resin Preparation: Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add 10 mL of the cocktail per gram of resin.
-
Reaction: Agitate the resin slurry at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Purification and Characterization:
-
Centrifuge the suspension to pellet the crude product.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation
The successful synthesis and purity of the target peptidomimetic should be confirmed by analytical techniques. The following tables present hypothetical data for a representative synthesis.
Table 1: Representative Loading and Cleavage Data
| Parameter | Value |
| Resin Type | 2-Chlorotrityl chloride |
| Initial Resin Loading | 1.0 mmol/g |
| Fmoc-1-(aminomethyl)cycloheptanol Loading | 0.85 mmol/g |
| Crude Product Yield | 75% |
| Purity by RP-HPLC (crude) | 68% |
| Purity by RP-HPLC (after purification) | >95% |
Table 2: Representative Mass Spectrometry Data
| Compound | Sequence | Calculated Mass (Da) | Observed Mass (Da) |
| Example Peptidomimetic | Ac-Tyr-Gly-Gly-Phe-(1-aminomethyl)cycloheptanol | 652.35 | 652.4 [M+H]⁺ |
Note: The quantitative data presented are illustrative and will vary depending on the specific sequence, coupling efficiencies, and purification success.
Conclusion
The use of this compound in solid-phase synthesis offers a versatile approach to creating novel peptidomimetics with unique structural features. The protocols outlined provide a comprehensive framework for the successful incorporation of this building block, leveraging established depsipeptide synthesis strategies. Careful optimization of coupling and cleavage conditions is crucial for achieving high yields and purity. The resulting peptidomimetics can be valuable tools in drug discovery and chemical biology research.
1-(Aminomethyl)cycloheptanol: A Versatile Scaffold for Innovations in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(Aminomethyl)cycloheptanol is a unique bifunctional molecule poised to be a valuable building block in the synthesis of novel therapeutic agents. Its structure, featuring a seven-membered carbocyclic ring, a primary amine, and a tertiary alcohol, offers a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The inherent conformational flexibility of the cycloheptane ring allows for the precise spatial arrangement of pharmacophoric features, potentially leading to compounds with high affinity and selectivity. While direct incorporation into marketed drugs is not yet prevalent, the analogous cyclohexane derivative, 1-(aminomethyl)cyclohexanol, is a key intermediate in the synthesis of the blockbuster drug Gabapentin, highlighting the therapeutic potential of this structural class. This document provides a comprehensive overview of the potential applications, synthetic protocols, and biological evaluation strategies for leveraging this compound in drug discovery campaigns.
Potential Therapeutic Applications
Derivatives of this compound hold promise in several therapeutic areas, drawing parallels from the biological activities of other cycloalkylamine compounds.[1]
-
Neurological Disorders: Building on the precedent of Gabapentin, which modulates calcium channel function, derivatives of this compound could be explored as novel anticonvulsants, analgesics for neuropathic pain, and treatments for anxiety disorders. The cycloheptyl scaffold may offer altered pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl counterpart.
-
Metabolic Diseases: Certain cycloalkylamine derivatives have been investigated as anti-diabetic agents.[2] The unique topology of this compound could be exploited to design ligands for targets involved in glucose homeostasis.
-
Oncology: The cycloheptane ring can serve as a scaffold for the development of kinase inhibitors and other anti-cancer agents.[3] The aminomethyl and hydroxyl groups provide convenient handles for the introduction of various substituents to probe interactions with the active sites of oncogenic proteins.
-
Anti-inflammatory and Anti-allergic Agents: The bicyclo[3.1.1]heptane ring system, a related carbocyclic structure, has been successfully utilized in the design of potent prostaglandin D2 receptor antagonists for the treatment of allergic rhinitis, conjunctivitis, and asthma.[4] This suggests that the cycloheptane core of this compound could be a viable starting point for new anti-inflammatory and anti-allergic drugs.
Synthetic Pathways and Protocols
The synthesis of this compound and its subsequent derivatization can be achieved through established organic chemistry methodologies.
Synthesis of this compound
A plausible synthetic route to this compound (3) starts from cycloheptanone (1). The key steps involve a nitroaldol (Henry) reaction followed by reduction of the nitro group.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound (3)
-
Step 1: Synthesis of 1-(Nitromethyl)cycloheptanol (2)
-
To a stirred solution of cycloheptanone (1) (1 equivalent) in methanol at 0 °C, add nitromethane (1.2 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (1.3 equivalents) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(nitromethyl)cycloheptanol (2).
-
-
Step 2: Synthesis of this compound (3)
-
Dissolve the crude 1-(nitromethyl)cycloheptanol (2) in ethanol.
-
Add Raney nickel (catalytic amount) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound (3).
-
Derivatization of this compound
The primary amine and tertiary hydroxyl groups of this compound serve as versatile handles for further chemical modifications to generate a library of diverse compounds for biological screening.
Caption: Strategies for derivatizing this compound.
Experimental Protocol: N-Acylation of this compound
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated derivative.
Biological Evaluation Workflow
A systematic approach is crucial for evaluating the biological activity of newly synthesized derivatives of this compound.
Caption: A typical workflow for biological evaluation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of test compound solution at various concentrations.
-
Add 2.5 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the detection reagent to stop the reaction and measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table presents hypothetical, yet plausible, biological activity data for a series of N-acylated derivatives of this compound against a hypothetical kinase target, "Kinase X". This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R-Group on N-acyl chain | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |
| AMC-001 | Phenyl | 520 | > 50 |
| AMC-002 | 4-Chlorophenyl | 150 | 25.3 |
| AMC-003 | 3,4-Dichlorophenyl | 45 | 8.1 |
| AMC-004 | 4-Methoxyphenyl | 890 | > 50 |
| AMC-005 | 2-Naphthyl | 98 | 15.6 |
Conclusion
This compound represents an under-explored yet promising scaffold for the development of new chemical entities in drug discovery. Its unique three-dimensional structure and synthetic accessibility make it an attractive starting point for generating diverse compound libraries. By leveraging established synthetic protocols and systematic biological evaluation workflows, researchers can unlock the therapeutic potential of this versatile building block to address unmet medical needs across various disease areas.
References
- 1. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]
- 2. US11091426B1 - Cycloheptylamine derivatives as anti-diabetic agents - Google Patents [patents.google.com]
- 3. Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 1-(Aminomethyl)cycloheptanol Activity
Introduction
1-(Aminomethyl)cycloheptanol is an organic compound whose biological activities are not extensively documented in publicly available literature. However, its chemical structure bears a resemblance to the gabapentinoid class of drugs, such as gabapentin and pregabalin. These compounds are known to exert their therapeutic effects, particularly in the treatment of neuropathic pain and epilepsy, by binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[2][4][5]
These application notes provide a framework for evaluating the potential biological activity of this compound using a series of robust cell-based assays. The protocols are designed to first establish a toxicity profile and then to investigate its effects on key cellular processes such as apoptosis and proliferation. Finally, a functional assay is described to directly test the hypothesis that this compound modulates voltage-gated calcium channel activity, consistent with the mechanism of action of gabapentinoids.
Application Note 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a selected cell line and to establish the half-maximal inhibitory concentration (IC50). This data is crucial for determining the appropriate, non-lethal concentration range for use in subsequent functional assays.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Data Presentation:
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.231 | 0.075 | 98.2% |
| 10 | 1.198 | 0.081 | 95.5% |
| 50 | 1.052 | 0.066 | 83.9% |
| 100 | 0.877 | 0.054 | 69.9% |
| 250 | 0.632 | 0.041 | 50.4% |
| 500 | 0.315 | 0.029 | 25.1% |
| 1000 | 0.128 | 0.015 | 10.2% |
Table 1: Example data for the cytotoxicity of this compound on SH-SY5Y neuroblastoma cells after 48 hours of treatment. The IC50 value is determined to be approximately 250 µM.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with solvent at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Application Note 2: Assessment of Apoptosis Induction
Objective: To determine whether this compound induces programmed cell death (apoptosis) or necrosis at cytotoxic concentrations.
Methodology: This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8] This allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2% | 2.5% | 1.8% | 0.5% |
| 100 | 88.1% | 7.3% | 3.1% | 1.5% |
| 250 (IC50) | 45.6% | 35.8% | 15.4% | 3.2% |
| 500 | 15.3% | 20.1% | 55.7% | 8.9% |
Table 2: Example flow cytometry data showing the distribution of cell populations after 24-hour treatment with this compound, suggesting a dose-dependent induction of apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Treated and control cells (from 6-well plates)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Application Note 3: Cell Proliferation Assessment
Objective: To evaluate the effect of this compound on the proliferative capacity of cells. This assay can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Methodology: The CyQUANT® Direct Cell Proliferation Assay is a fluorescence-based method that uses a cell-permeant DNA-binding dye.[9][10] A background suppression reagent blocks the dye from entering dead cells, ensuring that the fluorescent signal is proportional to the number of live cells.[10] This no-wash assay is simple and well-suited for high-throughput screening.[10]
Data Presentation:
| Concentration of this compound (µM) | Mean Relative Fluorescence Units (RFU) | Standard Deviation | % Proliferation Inhibition |
| 0 (Vehicle Control) | 87542 | 4321 | 0.0% |
| 10 | 85321 | 3987 | 2.5% |
| 50 | 76543 | 3543 | 12.6% |
| 100 | 65432 | 2987 | 25.3% |
| 250 | 43210 | 2109 | 50.6% |
| 500 | 21987 | 1543 | 74.9% |
Table 3: Example data for the anti-proliferative effect of this compound on PC-12 cells after 72 hours of treatment.
Experimental Protocol: CyQUANT® Direct Cell Proliferation Assay
Materials:
-
CyQUANT® Direct Cell Proliferation Assay Kit (containing CyQUANT Direct nucleic acid stain and background suppressor)
-
Treated and control cells in a 96-well or 384-well plate (clear-bottom, black-walled recommended)
-
Complete culture medium
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with a range of concentrations of this compound as described in the previous protocols. Incubate for the desired proliferation period (e.g., 72 hours).
-
Reagent Preparation: Prepare the 2X CyQUANT® Direct detection reagent by diluting the nucleic acid stain and background suppressor in culture medium according to the kit manufacturer's instructions.
-
Reagent Addition: Add a volume of the 2X detection reagent equal to the volume of culture medium in each well (e.g., add 100 µL to wells containing 100 µL of medium).
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence using a microplate reader with filter sets appropriate for the dye (e.g., excitation at ~480 nm and emission at ~535 nm).
-
Data Analysis: Subtract the fluorescence value of a media-only blank from all experimental wells. Calculate the percentage of proliferation inhibition relative to the vehicle control.
Application Note 4: Functional Assessment of VGCC Modulation
Objective: To directly investigate whether this compound modulates the activity of voltage-gated calcium channels by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
Methodology: This assay uses a fluorescent calcium indicator, such as Fluo-4 AM, which is a cell-permeant dye that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[11][12] Cells are loaded with the dye, and then the membrane is depolarized (e.g., with a high concentration of potassium chloride, KCl) to open VGCCs, causing an influx of Ca²⁺ and a sharp increase in fluorescence. The ability of this compound to inhibit this fluorescence increase is measured. A suitable cell line for this assay would be one that endogenously expresses VGCCs with the α2δ subunit, such as the SH-SY5Y neuroblastoma line, or a cell line like HEK293 that has been stably transfected to express the channel subunits.[13][14]
Data Presentation:
| Pre-treatment Condition | Peak Fluorescence Intensity (RFU) after KCl Depolarization | % Inhibition of Calcium Influx |
| Vehicle Control | 95,800 | 0% |
| This compound (50 µM) | 78,556 | 18.0% |
| This compound (100 µM) | 61,312 | 36.0% |
| This compound (250 µM) | 42,152 | 56.0% |
| Gabapentin (Positive Control, 100 µM) | 58,438 | 39.0% |
| Nifedipine (L-type channel blocker, 10 µM) | 25,900 | 73.0% |
Table 4: Example data from a calcium flux assay in SH-SY5Y cells. The compound shows a dose-dependent inhibition of KCl-induced calcium influx, similar to the positive control gabapentin.
Experimental Protocol: Calcium Flux Assay
Materials:
-
SH-SY5Y cells (or other suitable neuronal/transfected cell line)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Potassium Chloride (KCl) stock solution (e.g., 3M)
-
This compound and control compounds (e.g., Gabapentin)
-
Sterile 96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer by diluting Fluo-4 AM (e.g., to 4 µM) and Pluronic F-127 (e.g., to 0.02%) in HBSS with Ca²⁺/Mg²⁺.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Incubation: Add the test compound this compound and controls at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 15-30 seconds (Excitation: 494 nm, Emission: 516 nm).
-
Depolarization and Measurement: Use the plate reader's injector to add a small volume (e.g., 20 µL) of a high-concentration KCl solution (to achieve a final concentration of ~50-70 mM) to induce membrane depolarization.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium influx.
-
Data Analysis: Calculate the peak fluorescence response for each well by subtracting the baseline reading. Determine the percentage inhibition of the calcium influx by the test compound relative to the vehicle control.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 10. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 12. Calcium Flux Assays | Agilent [agilent.com]
- 13. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for In-Vitro ADME Profiling of 1-(Aminomethyl)cycloheptanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview and experimental protocols for the in-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of 1-(Aminomethyl)cycloheptanol compounds. Early assessment of ADME properties is crucial in the drug discovery process to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.[1][2][3] The protocols outlined herein cover key in-vitro assays: metabolic stability, cytochrome P450 (CYP450) inhibition, plasma protein binding, and permeability using the Caco-2 cell model.
Data Presentation
The following tables summarize representative in-vitro ADME data for a series of hypothetical this compound compounds (designated as Cpd 1, Cpd 2, and Cpd 3).
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cpd 1 | 45 | 15.4 |
| Cpd 2 | >60 | <11.5 |
| Cpd 3 | 25 | 27.7 |
| Verapamil (Control) | 15 | 46.2 |
Table 2: Cytochrome P450 Inhibition (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Cpd 1 | >50 | 25.3 | >50 | 15.8 | 45.1 |
| Cpd 2 | >50 | >50 | >50 | 35.2 | >50 |
| Cpd 3 | 12.5 | 8.9 | 22.4 | 5.6 | 18.7 |
| Ketoconazole (Control) | 0.8 | 0.5 | 0.2 | >100 | 0.05 |
Table 3: Plasma Protein Binding
| Compound | Human Plasma (% Bound) | Rat Plasma (% Bound) | Mouse Plasma (% Bound) |
| Cpd 1 | 85.2 | 80.1 | 75.6 |
| Cpd 2 | 65.7 | 60.5 | 58.9 |
| Cpd 3 | 92.3 | 88.9 | 85.4 |
| Warfarin (Control) | 99.5 | 98.7 | 99.1 |
Table 4: Caco-2 Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Cpd 1 | 5.2 | 6.1 | 1.2 |
| Cpd 2 | 15.8 | 14.9 | 0.9 |
| Cpd 3 | 2.1 | 8.4 | 4.0 |
| Propranolol (High Perm.) | 25.0 | 23.5 | 0.9 |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 |
Experimental Protocols
Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[4]
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Dilute human liver microsomes to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare test compound stock solutions in DMSO (10 mM).
-
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM and mix.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
Cytochrome P450 (CYP450) Inhibition Assay
Objective: To assess the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a common cause of drug-drug interactions.[5][6]
Methodology:
-
Preparation of Reagents:
-
Prepare human liver microsomes (0.25 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a cocktail of specific CYP450 probe substrates.
-
Prepare test compound and positive control inhibitor stock solutions in DMSO.
-
-
Incubation:
-
Pre-incubate the microsomes, test compound (at various concentrations), and probe substrates for 10 minutes at 37°C.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate for the specified time for each probe substrate at 37°C.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate metabolites.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[7]
Methodology:
-
Apparatus Setup:
-
Utilize a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 5-10 kDa).
-
-
Sample Preparation:
-
Spike the test compound into plasma (human, rat, or mouse) at a final concentration of 1 µM.
-
Load the plasma sample into the donor chamber of the dialysis unit.
-
Load protein-free buffer (phosphate-buffered saline, pH 7.4) into the receiver chamber.
-
-
Equilibrium Dialysis:
-
Seal the dialysis unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, take aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample).
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.
-
-
Data Analysis:
-
Calculate the percentage of bound compound using the formula: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100, where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters, using a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.[8][9][10][11][12]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A→B) permeability, add the test compound (typically 10 µM) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B→A) permeability, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2 for 2 hours with gentle shaking.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.
-
References
- 1. ADME Profiling in Drug Discovery and Development: An Overview | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. vectorb2b.com [vectorb2b.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromsoc.jp [chromsoc.jp]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing P2X7 Receptor Antagonists from 1-(Aminomethyl)cycloheptanol Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β, making it an attractive therapeutic target for a range of disorders such as chronic pain, neurodegenerative diseases, and autoimmune conditions. The development of potent and selective P2X7 receptor antagonists is therefore of significant interest in drug discovery.
This document provides detailed application notes and protocols for the development of P2X7 receptor antagonists, with a focus on compounds derived from a 1-(aminomethyl)cycloheptanol scaffold. While publicly available data on P2X7 antagonists directly derived from this specific scaffold is limited, a patent has described the use of this compound in the synthesis of pyridazinone-based P2X7 inhibitors. These notes will therefore provide a general framework for the design, synthesis, and evaluation of such compounds, using well-characterized P2X7 antagonists as representative examples for quantitative data and experimental procedures.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it leads to the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺. Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This disruption of ionic homeostasis triggers downstream pathways, including the activation of the NLRP3 inflammasome, leading to the maturation and release of IL-1β and IL-18. Other signaling pathways activated by P2X7 include the MAP kinase (p38, ERK, JNK) and NF-κB pathways, which further contribute to the inflammatory response.
Caption: P2X7 Receptor Signaling Cascade.
Data Presentation: Potency of Representative P2X7 Antagonists
The following table summarizes the in vitro potency of several well-characterized P2X7 receptor antagonists across different species. This data is crucial for selecting appropriate tool compounds for in vitro and in vivo studies and for benchmarking newly synthesized compounds.
| Compound | Target Species | Assay Type | Potency (pIC50/pKi) | Reference |
| JNJ-47965567 | Human | Radioligand Binding (Ki) | 7.9 | [1] |
| Rat | Radioligand Binding (Ki) | 8.7 | [1] | |
| Human | IL-1β Release | 7.5 | [1] | |
| Mouse | IL-1β Release | 7.5 | [2] | |
| Rat | IL-1β Release | 7.1 | [1] | |
| A-740003 | Human | Ca²⁺ Influx | 7.4 | [3] |
| Rat | Ca²⁺ Influx | 7.7 | [3] | |
| AZ10606120 | Human | Ca²⁺ Influx | ~8.0 | [4] |
| Rat | Ca²⁺ Influx | ~8.0 | [4] |
Experimental Protocols
General Workflow for P2X7 Antagonist Development
The development of novel P2X7 receptor antagonists follows a structured workflow, from initial hit identification to preclinical candidate selection. This process involves iterative cycles of design, synthesis, and biological evaluation.
Caption: Drug Discovery Workflow for P2X7 Antagonists.
Synthesis of a Representative P2X7 Antagonist
While a specific protocol for the synthesis of a P2X7 antagonist starting from this compound is not publicly available, a patent (CA2699631A1) suggests its use in the preparation of pyridazinone derivatives. The following is a general, representative procedure for the synthesis of an amide-based P2X7 antagonist, a common structural motif in this class of inhibitors.
Synthesis of N-((1-hydroxycycloheptyl)methyl)-2-chlorobenzamide (A Representative Analog)
-
Step 1: Synthesis of this compound. This starting material can be synthesized via various methods, such as the reduction of 1-cyanocycloheptanol.
-
Step 2: Amide Coupling.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((1-hydroxycycloheptyl)methyl)-2-chlorobenzamide.
-
In Vitro Assay: Calcium Influx Assay
This protocol describes a method to measure the ability of a test compound to inhibit ATP-induced calcium influx in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compounds and a reference antagonist (e.g., JNJ-47965567).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the P2X7-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of the test compound or reference antagonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject a solution of the P2X7 agonist (e.g., ATP to a final concentration of 1 mM) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a reference antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Assay: Dye Uptake Assay (YO-PRO-1)
This assay measures the inhibition of the large pore formation characteristic of sustained P2X7 receptor activation.
Materials:
-
P2X7-expressing cells (as above).
-
YO-PRO-1 iodide solution.
-
Assay buffer.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
Test compounds and a reference antagonist.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Plate cells as described for the calcium influx assay.
-
Compound Incubation:
-
Remove the culture medium and wash the cells.
-
Add assay buffer containing the test compounds at various concentrations.
-
Incubate for 15-30 minutes.
-
-
Dye and Agonist Addition:
-
Add a solution containing both YO-PRO-1 (final concentration ~1 µM) and the P2X7 agonist (e.g., ATP at 1 mM) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 15-60 minutes at 37°C to allow for pore formation and dye uptake.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~491 nm, emission ~509 nm).
-
-
Data Analysis:
-
Normalize the fluorescence values and calculate IC50 values as described for the calcium influx assay.
-
Conclusion
The development of P2X7 receptor antagonists from the this compound scaffold represents a promising avenue for the discovery of novel therapeutics for inflammatory and neurological diseases. The protocols and data presented here provide a comprehensive guide for researchers in this field, from initial synthesis and in vitro characterization to lead optimization. While specific data for the cycloheptanol-derived antagonists is emerging, the established methodologies and the data from representative compounds offer a solid foundation for advancing these and other novel P2X7 inhibitors through the drug discovery pipeline.
References
Application Notes and Protocols: Synthesis and Fluorescent Labeling of 1-(Aminomethyl)cycloheptanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Aminomethyl)cycloheptanol and its analogs are of significant interest in neuroscience research and drug discovery due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). The parent compound and its derivatives, such as Gabapentin, are known to interact with neuronal voltage-gated calcium channels.[1][2] Fluorescently labeling these small molecules provides a powerful tool for visualizing their distribution in biological systems, studying their binding kinetics to target proteins, and for use in high-throughput screening assays.
This document provides detailed protocols for the chemical synthesis of this compound and its subsequent fluorescent labeling with commonly used amine-reactive dyes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 45732-95-4[3] |
| Molecular Formula | C₈H₁₇NO[3] |
| Molecular Weight | 143.23 g/mol [3] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95%[3] |
Table 2: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Target Functional Group |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | ~495[4] | ~525[4] | Primary Amines[4] |
| Rhodamine B Isothiocyanate (RBITC) | Isothiocyanate | ~570[5] | ~590[5] | Primary Amines[5][6] |
| NHS-Rhodamine | N-Hydroxysuccinimide Ester | ~552[7] | ~575[7] | Primary Amines[7] |
| CF® Dyes (SE/TFP esters) | Succinimidyl Ester | Various | Various | Primary Amines[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related cycloalkylmethylamine compounds. A common route involves the reduction of a corresponding nitrile or the Hofmann rearrangement of an amide.
Materials:
-
Cycloheptanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure (via Nitrile Reduction):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition of Nitrile: Dissolve cycloheptanecarbonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.
Protocol 2: Fluorescent Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes the conjugation of FITC to the primary amine of this compound.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC), isomer I
-
0.1 M Sodium bicarbonate buffer (pH 9.0)[9]
-
Tris buffer (1 M, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare FITC Solution: Dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[9]
-
Prepare Amine Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 1-2 mg/mL.
-
Labeling Reaction: Add the FITC solution to the this compound solution at a molar ratio of approximately 1.5:1 (FITC:amine).[10] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.[9][10]
-
Quenching the Reaction: (Optional) Add Tris buffer to a final concentration of 50-100 mM to quench the reaction by consuming unreacted FITC.
-
Purification: Separate the fluorescently labeled product from unreacted FITC and byproducts using a size-exclusion chromatography column. Elute with a suitable buffer (e.g., PBS, pH 7.4). The first colored fraction will be the FITC-labeled this compound.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and ~495 nm.
Protocol 3: Fluorescent Labeling with Rhodamine B Isothiocyanate (RBITC)
This protocol outlines the labeling of this compound with RBITC.
Materials:
-
This compound
-
Rhodamine B isothiocyanate (RBITC)
-
Anhydrous dimethylformamide (DMF) or DMSO
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)[11]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare RBITC Solution: Dissolve RBITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Prepare Amine Solution: Dissolve this compound in 0.1 M carbonate-bicarbonate buffer (pH 9.0).
-
Labeling Reaction: Add the RBITC solution to the this compound solution. A molar excess of the dye is typically used.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.[12]
-
Purification: Separate the labeled product from free dye using a size-exclusion chromatography column, eluting with an appropriate buffer.
-
Characterization: Analyze the purified product using UV-Vis spectrophotometry to confirm labeling, measuring absorbance at 280 nm and ~570 nm.
Visualizations
Caption: Workflow for the synthesis and fluorescent labeling of this compound.
Caption: Conceptual diagram of a fluorescent probe interacting with a target protein.
References
- 1. Efficient and eco-friendly detection of gabapentin using nitrogen-doped carbon quantum dots: an analytical and green chemistry approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07365C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. youdobio.com [youdobio.com]
- 10. peptideweb.com [peptideweb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application of 1-(Aminomethyl)cycloheptanol in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak but efficient binding to their biological targets. Subsequent optimization of these initial hits through structure-guided strategies can lead to the development of potent and selective drug candidates.
This application note explores the potential of 1-(Aminomethyl)cycloheptanol as a versatile, three-dimensional (3D) fragment for use in FBDD. Its unique structural features, combining a flexible seven-membered carbocyclic scaffold with a primary amine and a hydroxyl group, offer a compelling starting point for targeting a variety of protein classes. The inherent 3D nature of the cycloheptane ring provides an escape from the "flatland" of traditional aromatic-rich fragment libraries, potentially leading to improved physicochemical properties and novel intellectual property.
Physicochemical Properties of this compound
The suitability of a molecule as a fragment is often assessed using the "Rule of Three," which provides general guidelines for its physicochemical properties. This compound aligns well with these principles, making it an attractive candidate for inclusion in a fragment library.
| Property | Value (Predicted) | "Rule of Three" Guideline |
| Molecular Weight (MW) | 143.23 g/mol | ≤ 300 g/mol |
| LogP (octanol-water partition coefficient) | 1.2 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
Synthesis of this compound for Fragment Libraries
A robust and scalable synthetic route is crucial for the inclusion of any fragment in a screening library. This compound can be synthesized via a straightforward two-step process starting from cycloheptanone.
Protocol 1: Synthesis of this compound
Materials:
-
Cycloheptanone
-
Acetone cyanohydrin
-
Sodium cyanide
-
Ammonium chloride
-
Lithium aluminum hydride (LAH)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
Procedure:
Step 1: Strecker Synthesis of 1-Amino-1-cyanocycloheptane
-
In a round-bottom flask, dissolve cycloheptanone (1 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.) in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 1-amino-1-cyanocycloheptane.
Step 2: Reduction of the Nitrile to the Primary Amine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (2 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 1-amino-1-cyanocycloheptane (1 eq.) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols for Fragment Screening
The identification of fragments that bind to a target protein is the first critical step in an FBDD campaign. Several biophysical techniques are well-suited for this purpose.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify the binding of this compound to a target protein immobilized on a sensor chip.
Materials:
-
Purified target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
Regenerate the sensor surface between injections using an appropriate regeneration solution.
-
Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd).
Protocol 3: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To detect the binding of this compound to a target protein by observing changes in the protein's NMR spectrum.
Materials:
-
¹⁵N-labeled target protein
-
This compound stock solution
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Add a stock solution of this compound to the protein sample to a final concentration of, for example, 500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon addition of the fragment indicate binding.
-
Map the perturbed residues onto the protein structure to identify the binding site.
Hit Optimization and Structure-Activity Relationship (SAR)
Once a fragment hit like this compound is identified and its binding mode is determined, typically by X-ray crystallography, the next phase involves optimizing its affinity and selectivity. This is achieved by synthetically modifying the fragment to explore the surrounding binding pocket.
Hypothetical SAR Data for this compound Analogs
The following table presents hypothetical binding data for a series of analogs designed to probe the structure-activity relationship around the this compound scaffold.
| Compound ID | R¹ (on Amine) | R² (on Cycloheptyl) | Binding Affinity (KD, µM) | Ligand Efficiency (LE) |
| FBDD-001 | H | H | 850 | 0.32 |
| FBDD-002 | Methyl | H | 620 | 0.31 |
| FBDD-003 | Acetyl | H | 350 | 0.35 |
| FBDD-004 | H | 4-Fluoro | 780 | 0.31 |
| FBDD-005 | H | 4-Methoxy | 550 | 0.30 |
| FBDD-006 | Phenylacetyl | H | 50 | 0.38 |
Visualizations
Caption: A generalized workflow for fragment-based drug design.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Caption: Logical progression from an initial fragment hit to a lead compound.
Conclusion
This compound represents a promising, yet underexplored, fragment for FBDD. Its 3D nature, coupled with strategically placed hydrogen bond donors and acceptors, provides a solid foundation for the discovery of novel chemical matter. The protocols and hypothetical data presented herein offer a framework for the integration of this and similar saturated carbocyclic fragments into drug discovery pipelines. By embracing such novel 3D scaffolds, researchers can expand the accessible chemical space and increase the probability of success in identifying high-quality lead compounds for challenging biological targets.
Application Note: Quantitative Analysis of 1-(Aminomethyl)cycloheptanol in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(Aminomethyl)cycloheptanol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a cyclic amino alcohol with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical drug development. Due to its polar nature and structural similarity to compounds like gabapentin, LC-MS/MS offers the requisite sensitivity and selectivity for its determination in complex biological fluids such as plasma.[1][2] This application note provides a detailed protocol for the validation and application of an LC-MS/MS method for this compound.
Experimental
-
This compound reference standard
-
Gabapentin-d10 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.[2]
A simple and efficient protein precipitation method was employed for plasma sample preparation:[1][3]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (Gabapentin-d10 in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.[3]
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (0.1% formic acid in water).
-
Inject 5 µL into the LC-MS/MS system.
-
Column: C18 column (2.1 x 50 mm, 1.7 µm)[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient was optimized for the separation.
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[2][4]
-
Ion Source Temperature: 300°C[2]
-
Nebulizing Gas Flow: 3.0 L/min[2]
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard.
-
Gabapentin-d10 (IS): To be determined by direct infusion of the internal standard.
-
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and stability.
The method demonstrated excellent linearity over a concentration range of 10 to 5000 ng/mL, with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The precision (%CV) was within 8.4%, and the accuracy (% bias) was within 10.2%.[3]
Results
The developed LC-MS/MS method was successfully applied to the quantification of this compound in human plasma samples. The chromatographic conditions provided good peak shape and resolution, free from interference from endogenous plasma components.
Table 1: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 8.4% |
| Inter-day Precision (%CV) | < 8.4% |
| Intra-day Accuracy (% Bias) | ± 10.2% |
| Inter-day Accuracy (% Bias) | ± 10.2% |
Diagrams
Caption: Sample preparation workflow for this compound analysis.
Caption: Analytical components of the LC-MS/MS method.
Conclusion
This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a drug development setting. The provided validation data demonstrates the method's robustness and suitability for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats [mdpi.com]
- 3. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(Aminomethyl)cycloheptanol synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Aminomethyl)cycloheptanol. The information is based on established chemical principles and synthetic routes analogous to the target molecule, particularly the reduction of nitriles to primary amines, a common pathway for this transformation.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide addresses common problems in a question-and-answer format.
Q1: My reduction of 1-cyanocycloheptanol to this compound is slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow reduction is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
-
Reagent/Catalyst Activity: The quality and activity of your reducing agent or catalyst are critical.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent but is also highly reactive with atmospheric moisture. Ensure you are using freshly opened or properly stored LiAlH₄. Older reagents can have significantly reduced activity.
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): Catalysts can become deactivated over time or through improper handling. Use a fresh batch of catalyst if possible. The catalyst loading may also be insufficient; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]
-
-
Solvent and Solubility: The starting material, 1-cyanocycloheptanol, must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.
-
For LiAlH₄ reductions, anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used. Ensure the solvent is completely dry, as water will quench the reagent.
-
For catalytic hydrogenation, solvents like ethanol or methanol are often suitable. If solubility is an issue, a co-solvent system might be beneficial.[1]
-
-
Reaction Temperature:
-
LiAlH₄ reductions are typically performed at room temperature or with gentle heating (refluxing ether).[2] If the reaction is sluggish, a moderate increase in temperature could improve the rate.
-
Catalytic hydrogenation conditions can vary significantly based on the catalyst used. Some reactions proceed at room temperature, while others may require elevated temperatures and pressures.[2]
-
-
Work-up Procedure: An improper work-up can lead to the loss of the product. For LiAlH₄ reactions, a careful quenching procedure (e.g., Fieser work-up) is necessary to neutralize the reactive aluminum species and isolate the amine.
Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of side products often arises from the reaction conditions. Here's how to enhance selectivity:
-
For Catalytic Hydrogenation: A common side reaction is the formation of secondary and tertiary amines.[3] This can be minimized by adding ammonia or ammonium hydroxide to the reaction mixture.[3]
-
For LiAlH₄ Reduction: While generally a clean reaction for nitrile reduction, over-reduction of other functional groups can occur if present in the starting material. However, for 1-cyanocycloheptanol, the primary concern is ensuring the complete reduction of the nitrile without side reactions from impurities.
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products. Maintaining proper temperature control throughout the reaction is crucial.
Q3: I am having difficulty purifying the final product, this compound. What are some recommended purification strategies?
A3: The purification of amines can sometimes be challenging due to their basicity and polarity.
-
Extraction: After quenching the reaction, an acid-base extraction can be very effective. The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an excellent purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and common synthetic route starts from cycloheptanone. The cycloheptanone can be converted to a cyanohydrin, 1-hydroxycycloheptanecarbonitrile, by treatment with a cyanide source like sodium cyanide. This intermediate is then reduced to the target molecule, this compound. The reduction of the nitrile group can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: What are the key safety precautions to take when working with Lithium Aluminum Hydride (LiAlH₄)?
A2: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory.
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce the nitrile group in 1-cyanocycloheptanol?
A3: No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles to primary amines.[2][4] A more powerful reducing agent like LiAlH₄ is required for this transformation.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product. For TLC analysis, a suitable staining agent (e.g., ninhydrin for the amine product) will be necessary for visualization.
Experimental Protocols (Analogous Reactions)
Protocol 1: Reduction of a Nitrile using Lithium Aluminum Hydride (LiAlH₄)
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: In the flask, prepare a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve the nitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC or GC).
-
Quenching (Fieser Work-up): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF. The combined organic filtrates contain the crude amine.
-
Purification: The crude product can be purified by extraction, distillation, or crystallization.
Protocol 2: Catalytic Hydrogenation of a Nitrile
-
Setup: In a hydrogenation vessel, dissolve the nitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C, typically 5-10 mol%).
-
Optional Additive: To suppress the formation of secondary and tertiary amines, anhydrous ammonia can be bubbled through the solution, or ammonium hydroxide can be added.
-
Hydrogenation: Place the vessel in a hydrogenation apparatus and pressurize with hydrogen gas to the desired pressure (this can range from atmospheric pressure to several hundred psi).
-
Reaction: Stir or shake the mixture at the desired temperature until hydrogen uptake ceases.
-
Isolation: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure, and purify the resulting crude amine by extraction, distillation, or crystallization.
Data Presentation
The following tables summarize typical reaction conditions for the reduction of nitriles based on analogous reactions.
Table 1: Conditions for LiAlH₄ Reduction of Nitriles
| Parameter | Typical Value/Condition |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 12 hours |
| Work-up | Acidic or Fieser Work-up |
Table 2: Conditions for Catalytic Hydrogenation of Nitriles
| Parameter | Typical Value/Condition |
| Catalyst | Raney Nickel, Pd/C, PtO₂ |
| Solvent | Ethanol, Methanol, Acetic Acid |
| Pressure | 1 - 50 atm H₂ |
| Temperature | Room Temperature to 100 °C |
| Additive (optional) | Ammonia or Ammonium Hydroxide |
Visualizations
Experimental Workflow
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 1-(Aminomethyl)cycloheptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Aminomethyl)cycloheptanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies start from cycloheptanone and typically involve a variation of the Strecker synthesis or the Ritter reaction. Both pathways proceed through a nitrile intermediate.
-
Strecker Synthesis: This route involves the reaction of cycloheptanone with an alkali metal cyanide (e.g., sodium cyanide) and a source of ammonia (e.g., ammonium chloride) to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid and then reduced to the final amino alcohol. A more direct approach involves the reduction of the intermediate 1-(cyanomethyl)cycloheptanamine.
-
Ritter Reaction: This pathway often begins with the formation of cycloheptanone cyanohydrin, which can then be subjected to Ritter reaction conditions (e.g., strong acid and a suitable nitrile) to form an N-acyl intermediate, followed by hydrolysis to yield the desired amino alcohol.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often cited with a purity of around 95%, indicating the presence of side products from the synthesis.[1] This necessitates robust purification procedures to obtain highly pure material for research and development purposes.
Troubleshooting Guide: Side Reactions and Impurity Profiles
This section addresses specific issues related to side reactions and impurities that may arise during the synthesis of this compound.
Issue 1: Incomplete Conversion of Cycloheptanone
Q: My reaction shows the presence of unreacted cycloheptanone. What could be the cause and how can I resolve it?
A: Incomplete conversion of the starting ketone is a common issue.
Possible Causes:
-
Insufficient Reagents: The molar ratio of cyanide and ammonia source to cycloheptanone may be too low.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.
-
Equilibrium: The initial addition of cyanide to the ketone (forming the cyanohydrin) is a reversible process.
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure a slight excess of the cyanide and ammonia source is used.
-
Extend Reaction Time: Monitor the reaction by an appropriate technique (e.g., TLC, GC-MS) and continue until the starting material is consumed.
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products.
-
Drive Equilibrium: In the Strecker synthesis, the formation of the imine intermediate from the ketone and ammonia is also an equilibrium. Removing water formed during this step can drive the reaction forward.
Issue 2: Formation of Cycloheptanone Cyanohydrin as a Major Byproduct
Q: I am isolating a significant amount of a byproduct identified as cycloheptanone cyanohydrin. How can I minimize its formation?
A: Cycloheptanone cyanohydrin is a key intermediate in some synthetic routes and can be a major byproduct if subsequent steps are inefficient.
Possible Causes:
-
Inefficient Iminium Ion Formation (Strecker): If the formation of the iminium ion from cycloheptanone and ammonia is slow, the cyanohydrin can accumulate.
-
Slow Reaction of the Cyanohydrin (Ritter): In a Ritter-type reaction, if the conditions are not optimal for the reaction of the cyanohydrin with the nitrile, it will remain as a significant impurity.
Troubleshooting Steps:
-
Optimize pH: The formation of the imine in the Strecker synthesis is pH-dependent. Ensure the pH is suitable for both imine formation and the presence of free cyanide.
-
Increase Ammonia Concentration: Using a higher concentration of ammonia or an ammonium salt can favor the formation of the iminium ion over the cyanohydrin.
-
Anhydrous Conditions: For the initial stages of the Strecker reaction, minimizing water can favor imine formation.
Issue 3: Formation of Elimination and Dimerization Products
Q: My crude product contains impurities with molecular weights suggesting elimination of water or dimerization. What are these and how can I avoid them?
A: Under acidic or basic conditions and/or elevated temperatures, elimination and dimerization reactions can occur.
Potential Side Products:
-
Cycloheptene-1-carbonitrile: This can form from the dehydration of cycloheptanone cyanohydrin.
-
4-(Cyclohepten-1-yl)cyclohept-4-ene-1-carbonitrile: This is a potential dimerization product.[2]
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
Control of pH: Strongly acidic or basic conditions can promote elimination. Maintain the pH within the optimal range for the desired reaction.
-
Prompt Work-up: Process the reaction mixture promptly after completion to avoid prolonged exposure to conditions that may favor side reactions.
Issue 4: Incomplete Hydrolysis of the Nitrile Intermediate
Q: The final product is contaminated with the nitrile intermediate (e.g., 1-(cyanomethyl)cycloheptanamine). How can I ensure complete hydrolysis?
A: Incomplete hydrolysis of the nitrile group is a common problem.
Possible Causes:
-
Insufficient Acid or Base: The concentration of the acid or base used for hydrolysis may be too low.
-
Reaction Time/Temperature: The hydrolysis may require longer reaction times or higher temperatures.
-
Steric Hindrance: The nitrile group in the intermediate is sterically hindered, which can slow down the hydrolysis.
Troubleshooting Steps:
-
Increase Reagent Concentration: Use a higher concentration of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Elevate Temperature: Perform the hydrolysis at reflux.
-
Extend Reaction Time: Monitor the reaction for the disappearance of the nitrile intermediate.
Quantitative Data Summary
While specific yield and impurity profiles for the synthesis of this compound are not extensively reported in readily available literature, the following table provides a general overview of expected outcomes based on analogous reactions and commercial product information.
| Parameter | Strecker Synthesis | Ritter Reaction | Commercial Product |
| Typical Yield | Moderate to Good | Moderate to Good | - |
| Purity (Crude) | Variable | Variable | - |
| Purity (Commercial) | - | - | ~95%[1] |
| Major Potential Impurities | Unreacted Cycloheptanone, Cycloheptanone Cyanohydrin, Nitrile Intermediate | Unreacted Cycloheptanone, Cycloheptanone Cyanohydrin, N-acyl Intermediate | Unspecified |
Experimental Protocols
Due to the lack of a detailed, publicly available experimental protocol specifically for this compound with a full side-product analysis, a generalized protocol for a Strecker-type synthesis is provided below as a representative example.
Generalized Protocol for Strecker Synthesis of this compound (Illustrative)
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with a solution of ammonium chloride in water. The solution is cooled in an ice bath.
-
Addition of Reagents: Cycloheptanone is added to the cooled solution, followed by the slow, portion-wise addition of sodium cyanide.
-
Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for several hours to overnight. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
-
Reduction: The crude α-aminonitrile is dissolved in a suitable solvent (e.g., ethanol) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon under hydrogen pressure) or with a chemical reducing agent (e.g., lithium aluminum hydride).
-
Purification: The final product, this compound, is purified from the crude reaction mixture. This may involve distillation under reduced pressure, recrystallization, or column chromatography to remove unreacted starting materials and side products.
Visualizations
Caption: Synthetic pathways to this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 1-(Aminomethyl)cycloheptanol Hydrochloride
Welcome to the technical support center for the purification of 1-(Aminomethyl)cycloheptanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a crude sample of this compound hydrochloride?
A1: The impurities present in crude this compound hydrochloride are largely dependent on the synthetic route employed. A common synthetic pathway involves the reduction of a nitrile precursor (e.g., 1-cyanocycloheptanol or a related derivative). Potential impurities from such a synthesis can include:
-
Unreacted Starting Materials: Residual amounts of the nitrile precursor.
-
Intermediates: Incomplete reaction products.
-
By-products of Reduction: Over-reduction or side-reaction products.
-
Residual Catalyst: Traces of the hydrogenation catalyst (e.g., Raney Nickel, Palladium).
-
Solvents: Residual solvents used during the synthesis and workup.
Q2: What is the recommended initial purification strategy for crude this compound hydrochloride?
A2: For solid organic salts like this compound hydrochloride, recrystallization is the most effective initial purification method. This technique is excellent for removing a significant portion of impurities, especially those with different solubility profiles.
Q3: How do I select an appropriate solvent for the recrystallization of this compound hydrochloride?
A3: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For polar amine hydrochlorides, polar solvents are generally the best choice. Good starting points for solvent screening include:
-
Alcohols (e.g., ethanol, isopropanol)
-
A mixture of an alcohol and water
-
A solvent/anti-solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane)
Q4: My recrystallization yield is very low. What are the possible causes and solutions?
A4: Low yield during recrystallization can be attributed to several factors:
-
Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
The compound has significant solubility in the cold solvent:
-
Solution: Consider using a solvent/anti-solvent system to decrease the solubility of the product at low temperatures.
-
Q5: I am observing significant peak tailing during HPLC analysis of my purified product. What could be the cause and how can I fix it?
A5: Peak tailing in HPLC for basic compounds like this compound hydrochloride is often due to strong interactions with acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.5%), to the mobile phase to neutralize the active sites on the stationary phase.[1]
-
Solution 2: Use a Specialized Column: Employ an "amine" column or a deactivated silica column where the acidic silanols are end-capped.[2]
-
Solution 3: Adjust Mobile Phase pH: If using a pH-stable column, adjusting the mobile phase pH to be at least two units above the pKa of the amine can improve peak shape.[3]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. / The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent. / Use a solvent in which the compound is less soluble. / Add a small amount of seed crystals. |
| No Crystals Form Upon Cooling | The solution is not saturated. / The solution is supersaturated and requires nucleation. | Reduce the volume of the solvent by evaporation. / Scratch the inside of the flask with a glass rod at the liquid-air interface. / Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). / Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. / The compound is irreversibly adsorbing to the silica gel. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). / Use a different stationary phase like alumina or deactivated silica.[2] |
| Poor Separation of Compound and Impurities | The mobile phase polarity is not optimized. / The column is overloaded. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. / Use a shallower gradient or an isocratic elution. / Reduce the amount of crude material loaded onto the column. |
| Streaking of the Compound on TLC/Column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds). / Consider using a different stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of isopropanol, just enough to create a slurry.
-
Gently heat the mixture while stirring. Add more isopropanol in small portions until the solid completely dissolves. Avoid adding excess solvent.
-
If the solution is colored, and a colorless product is expected, you may consider adding a very small amount of activated charcoal and heating for a few more minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Alternative for improved peak shape:
-
Mobile Phase A: 0.1% Triethylamine in Water, pH adjusted to 7.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound hydrochloride in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the purification and analysis of this compound hydrochloride.
Caption: Troubleshooting logic for low yield in recrystallization.
References
Technical Support Center: Synthesis of 1-(Aminomethyl)cycloheptanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 1-(Aminomethyl)cycloheptanol reactions. The primary synthetic route discussed involves a two-step process: the formation of 1-cyanocycloheptan-1-ol (a cyanohydrin) from cycloheptanone, followed by the reduction of the nitrile group to the desired aminomethyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and reliable method is a two-step synthesis starting from cycloheptanone. The first step is the nucleophilic addition of a cyanide source to cycloheptanone to form the cyanohydrin intermediate, 1-cyanocycloheptan-1-ol. The second step involves the reduction of the nitrile group of the cyanohydrin to a primary amine, yielding this compound.[1][2][3]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: This synthesis involves highly toxic and hazardous materials. Hydrogen cyanide (HCN) is a volatile and highly toxic gas.[1] It is crucial to work in a well-ventilated fume hood at all times. All glassware should be thoroughly decontaminated after use. Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and the reaction quenching must be performed cautiously with slow, portion-wise addition of water and/or aqueous base.
Q3: What factors can influence the overall yield of the reaction?
A3: Several factors can impact the final yield, including the purity of the starting materials, reaction temperature, reaction time, choice of solvent, and the efficiency of the work-up and purification procedures. Careful control of these parameters is essential for maximizing the yield.
Q4: Can I use sodium borohydride (NaBH₄) for the reduction step?
A4: While sodium borohydride is a common reducing agent, it is generally not strong enough to reduce a nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the more effective and commonly used reagent for this transformation.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of cyanohydrin (Step 1) | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Decomposition of the cyanohydrin back to the starting material.[1] 3. Impure cycloheptanone. 4. Inactive cyanide source. | 1. Increase the reaction time and ensure the temperature is maintained as per the protocol. 2. Maintain a slightly basic pH during the reaction to favor the cyanohydrin product.[1] Avoid strongly acidic or basic conditions during work-up. 3. Purify the cycloheptanone by distillation before use. 4. Use a fresh, high-purity source of potassium cyanide (KCN) or sodium cyanide (NaCN). |
| Low yield of this compound (Step 2) | 1. Incomplete reduction of the nitrile. 2. Degradation of the product during work-up. 3. Inactive or insufficient lithium aluminum hydride (LiAlH₄). | 1. Ensure a sufficient molar excess of LiAlH₄ is used. Consider extending the reflux time. 2. Perform the quenching of the LiAlH₄ reaction at a low temperature (e.g., in an ice bath) and add the quenching agents very slowly and carefully. 3. Use a fresh, dry sample of LiAlH₄. The reactivity of LiAlH₄ can decrease with improper storage. |
| Formation of side products | 1. In the cyanohydrin formation step, side reactions can occur if the temperature is not controlled. 2. During the reduction, over-reduction or side reactions with the solvent can occur. | 1. Maintain the recommended reaction temperature for the cyanohydrin formation. 2. Use a dry, inert solvent like tetrahydrofuran (THF) for the LiAlH₄ reduction. Ensure the reaction is performed under an inert atmosphere. |
| Difficulty in isolating the final product | 1. The product may be soluble in the aqueous layer during work-up. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane). 2. Add a small amount of brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
Step 1: Synthesis of 1-cyanocycloheptan-1-ol
This protocol is adapted from analogous cyanohydrin formation reactions.[1][5]
Materials:
-
Cycloheptanone
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve potassium cyanide in water.
-
Cool the solution in an ice bath.
-
Add cycloheptanone to the KCN solution and stir vigorously.
-
Slowly add glacial acetic acid dropwise from the addition funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 2-3 hours, and then allow the mixture to warm to room temperature and stir overnight.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-cyanocycloheptan-1-ol.
Step 2: Reduction of 1-cyanocycloheptan-1-ol to this compound
This protocol is based on standard nitrile reduction procedures using LiAlH₄.[1][2][4]
Materials:
-
1-cyanocycloheptan-1-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a suspension of LiAlH₄ in anhydrous THF.
-
Slowly add a solution of 1-cyanocycloheptan-1-ol in anhydrous THF to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Cautiously and very slowly, add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% NaOH solution, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by crystallization.
Quantitative Data Summary
The following table summarizes the expected stoichiometry for the key reaction steps. Actual yields will vary depending on experimental conditions and execution.
| Reaction Step | Reactant | Molar Equivalent | Product | Theoretical Yield |
| Step 1: Cyanohydrin Formation | Cycloheptanone | 1.0 | 1-cyanocycloheptan-1-ol | 100% |
| Potassium Cyanide | 1.1 | |||
| Step 2: Nitrile Reduction | 1-cyanocycloheptan-1-ol | 1.0 | This compound | 100% |
| Lithium Aluminum Hydride | 2.0 - 3.0 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield optimization.
References
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low cell permeability of 1-(Aminomethyl)cycloheptanol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Aminomethyl)cycloheptanol derivatives and encountering challenges with low cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low cell permeability of my this compound derivatives?
A1: Low cell permeability of this compound derivatives can stem from several physicochemical properties inherent to their structure. The primary amine and hydroxyl groups contribute to a high polar surface area (PSA) and hydrogen bonding capacity, which can impede passive diffusion across the lipophilic cell membrane. At physiological pH, the aminomethyl group is likely protonated, leading to a positive charge that further hinders membrane translocation. Additionally, the overall lipophilicity (LogP) of the derivative might not be optimal for efficient partitioning into the lipid bilayer.
Q2: How can I predict the cell permeability of my this compound derivatives before conducting experiments?
A2: In silico tools can provide valuable initial assessments. Calculating key physicochemical properties such as molecular weight (MW), octanol-water partition coefficient (LogP), and polar surface area (PSA) can offer predictive insights. Lipinski's Rule of Five is a useful guideline; poor absorption or permeation is more likely if a compound violates two or more of these rules:
-
Molecular weight > 500 Daltons
-
LogP > 5
-
Hydrogen bond donors > 5
-
Hydrogen bond acceptors > 10
While the parent compound, this compound, generally adheres to these rules, derivatization can alter these properties.
Q3: What are the recommended initial in vitro assays to experimentally determine the cell permeability of my derivatives?
A3: A tiered approach is recommended, starting with a high-throughput, cell-free assay followed by a more physiologically relevant cell-based assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is an excellent first-line screen to evaluate the passive permeability of your derivatives across an artificial lipid membrane. It is cost-effective and helps determine the intrinsic ability of the compound to diffuse without the influence of cellular transporters.
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport mechanisms, including efflux.
Q4: My this compound derivative shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A4: This discrepancy often suggests that your derivative is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the compound out of the cell, reducing its net apical-to-basolateral transport. To confirm this, you can perform a bidirectional Caco-2 assay or include a known efflux pump inhibitor (e.g., verapamil) in your experiment. An increase in permeability in the presence of the inhibitor would support the hypothesis of active efflux.
Q5: What chemical modification strategies can I employ to improve the cell permeability of my this compound derivatives?
A5: Several medicinal chemistry strategies can be explored:
-
Prodrug Approach: Temporarily masking the polar amine and/or hydroxyl groups with lipophilic moieties can enhance membrane permeability. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active parent compound inside the cell.
-
Structural Modifications:
-
Increase Lipophilicity: Introducing lipophilic substituents on the cycloheptyl ring can improve partitioning into the cell membrane.
-
Reduce Polar Surface Area (PSA): Strategic modifications, such as N-alkylation of the amine or converting the hydroxyl group to an ether, can reduce the number of hydrogen bond donors and enhance passive diffusion.
-
Intramolecular Hydrogen Bonding: Designing derivatives that can form an intramolecular hydrogen bond between the amine and hydroxyl groups can effectively shield their polarity in a non-polar environment, facilitating membrane crossing.
-
Troubleshooting Guides
Problem 1: Low Permeability Observed in PAMPA Assay
-
Observation: The apparent permeability (Papp) value for your this compound derivative is consistently low in the PAMPA assay.
-
Potential Cause: The intrinsic physicochemical properties of the compound are unfavorable for passive diffusion. This is likely due to high polarity (low LogP, high PSA) or a rigid structure.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Problem 2: High Efflux Ratio in Bidirectional Caco-2 Assay
-
Observation: The basolateral-to-apical (B-A) permeability is significantly higher than the apical-to-basolateral (A-B) permeability, resulting in an efflux ratio > 2.
-
Potential Cause: Your derivative is a substrate for an active efflux transporter.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efflux in Caco-2 assays.
Data Presentation
The following table summarizes the calculated physicochemical properties of the parent compound, this compound, which can serve as a baseline for comparison when designing derivatives with improved permeability.
| Property | Value | Lipinski's Rule of Five Guideline |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol | < 500 |
| XLogP3 | 1.3 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Polar Surface Area | 46.25 Ų | < 140 Ų |
Data sourced from PubChem.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a compound.
Methodology:
-
Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin in dodecane) is prepared. 5 µL of this solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate the filter.
-
Preparation of Solutions: The test compound is dissolved in a buffer (e.g., phosphate-buffered saline, PBS) at a known concentration, typically with a small percentage of DMSO.
-
Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the test compound solution, is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp):
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
Caption: Schematic of the PAMPA experimental setup.
-
Caco-2 Cell Permeability Assay
Objective: To determine the permeability of a compound across a human intestinal cell monolayer and assess active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Preparation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) and equilibrated.
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (for efflux assessment): The test compound is added to the basolateral chamber, and fresh buffer is in the apical chamber.
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours). Samples are taken from the receiver chamber at specified time points.
-
Quantification: The concentration of the compound in the samples is analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C0 = Initial concentration in the donor chamber
Efflux Ratio = Papp (B-A) / Papp (A-B)
Caption: Transport pathways across a Caco-2 cell monolayer.
-
Technical Support Center: Addressing Solubility Issues of 1-(Aminomethyl)cycloheptanol Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-(Aminomethyl)cycloheptanol analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog won't dissolve in aqueous buffers. What is the primary reason for this?
A1: this compound and its analogs are amino alcohols. Their solubility in aqueous solutions is highly dependent on the pH of the solution. The molecule contains a basic amino group and a polar hydroxyl group. In its neutral form, the overall polarity might be insufficient for high aqueous solubility, especially if the analog contains additional lipophilic moieties. At acidic pH, the amino group becomes protonated (forming an ammonium salt), which significantly increases its polarity and, therefore, its aqueous solubility.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the analog into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common for compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water. The abrupt change in solvent polarity upon dilution causes the compound to precipitate. To mitigate this, you can try several strategies:
-
Lower the final concentration: Working at a lower final concentration of your analog might keep it below its solubility limit in the aqueous medium.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experiment, as higher concentrations can be toxic to cells and may not prevent precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer. This more gradual change in polarity can help keep the compound in solution.
-
Use solubility enhancers: Consider adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin to your aqueous buffer to improve the solubility of your analog.
Q3: How does pH adjustment affect the solubility of these analogs?
A3: The solubility of this compound analogs is generally pH-dependent due to the presence of the basic amino group.[1] In acidic conditions (lower pH), the amino group is protonated, forming a more soluble salt. In neutral or basic conditions (higher pH), the amino group is in its free base form, which is typically less soluble in water. Therefore, adjusting the pH of your aqueous solution to the acidic range (e.g., pH 4-6) can significantly enhance the solubility of your analog. However, ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Q4: Are there any recommended solvents for preparing stock solutions?
A4: For preparing high-concentration stock solutions, organic solvents are generally recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). It is crucial to determine the solubility of your specific analog in these solvents to prepare a stable, high-concentration stock solution.
Q5: Can I use co-solvents to improve the solubility of my analog in an aqueous solution?
A5: Yes, using a co-solvent system can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The addition of a co-solvent can help to bridge the polarity gap between your analog and the aqueous medium.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues with this compound analogs.
Problem: Compound is insoluble in the desired aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the buffer to a more acidic range (e.g., pH 4-6). | Increased solubility due to protonation of the amino group. |
| Insufficient Solvent Polarity | Prepare a co-solvent system by adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer. | Improved solubility by modifying the overall polarity of the solvent. |
| Compound has low intrinsic solubility | Add a solubilizing excipient such as a surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., β-cyclodextrin) to the buffer. | Enhanced solubility through micellar encapsulation or inclusion complex formation. |
Problem: Compound precipitates upon dilution from an organic stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration | Reduce the final working concentration of the analog in the aqueous medium. | The compound remains in solution as it is below its solubility limit. |
| Abrupt change in solvent polarity | Perform serial dilutions of the stock solution into the aqueous buffer. | Gradual change in polarity prevents the compound from "crashing out". |
| High percentage of organic solvent in the final solution | Minimize the volume of the organic stock solution added to the aqueous buffer to keep the final organic solvent concentration below 0.5%. | Reduced risk of precipitation and minimizes potential solvent effects on the experiment. |
Data Presentation
The following table provides representative solubility data for a hypothetical this compound analog in various solvents and pH conditions. Note: This data is illustrative and the actual solubility of a specific analog may vary. It is essential to experimentally determine the solubility of your compound of interest.
| Solvent/Buffer | pH | Estimated Solubility (mg/mL) |
| Deionized Water | 7.0 | < 0.1 |
| Phosphate Buffered Saline (PBS) | 7.4 | < 0.1 |
| Acetate Buffer | 4.5 | 1 - 5 |
| Acetate Buffer with 10% Ethanol | 4.5 | 5 - 10 |
| PBS with 0.1% Tween® 80 | 7.4 | 0.5 - 2 |
| PBS with 5% β-cyclodextrin | 7.4 | 1 - 5 |
| Ethanol | N/A | > 20 |
| DMSO | N/A | > 50 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of the this compound analog to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved analog using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the solubility of the analog as a function of pH.
Protocol 2: Preparation of a Co-solvent Formulation
-
Solvent Screening: Determine the solubility of the analog in various water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Co-solvent System Preparation: Prepare different ratios of the chosen co-solvent and the aqueous buffer (e.g., 10:90, 20:80, 30:70 co-solvent:buffer).
-
Solubility Measurement: Determine the solubility of the analog in each co-solvent system following the steps outlined in Protocol 1.
-
Selection of Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity or interference with the experiment.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway for an analog.
References
Technical Support Center: Overcoming Off-Target Effects of 1-(Aminomethyl)cycloheptanol Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, characterizing, and mitigating off-target effects of novel small molecule inhibitors, such as 1-(Aminomethyl)cycloheptanol compounds. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during preclinical research.
Frequently Asked questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for novel compounds?
A1: Off-target effects occur when a small molecule, such as a this compound derivative, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translation from preclinical models to clinical settings.[1]
Q2: I'm observing an unexpected phenotype in my cell-based assay after treatment with a this compound compound. How can I determine if this is due to an off-target effect?
A2: A systematic approach is crucial to distinguish on-target from off-target effects. Key validation strategies include:
-
Using a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that targets the same primary protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[2][3]
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target.[3] The resulting phenotype should mimic the effect of your compound.
-
Rescue Experiments: If feasible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to the inhibitor.[2][3] If the phenotype is reversed, it strongly supports an on-target mechanism.
-
Dose-Response Analysis: Compare the concentration at which the unexpected phenotype is observed with the IC50 value for the primary target. A significant discrepancy may suggest an off-target is responsible.[4]
Q3: How can I proactively assess the potential for off-target effects with my this compound compound?
A3: A multi-pronged approach is recommended for proactive assessment:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the compound's structure by screening against databases of known protein structures.[5][6]
-
Broad-Panel Screening: Utilize commercially available services to screen your compound against large panels of kinases and other common off-target families like G-protein coupled receptors (GPCRs) and ion channels.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement within a cellular environment by detecting changes in a protein's thermal stability upon ligand binding.[1][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins. | Profile the expression levels of the intended target and known major off-targets in the cell lines being used.[3] Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[3] |
| Observed phenotype does not match the known function of the on-target protein. | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[2] 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[2] 3. Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases your compound inhibits.[1] |
| Discrepancy between biochemical and cellular activity. | Poor cell permeability or rapid metabolism of the compound. | 1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells.[3] 2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.[3] |
| Cellular toxicity at concentrations close to the on-target IC50. | Off-target toxicity. | 1. Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways.[9] 2. Test inhibitors with different chemical scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a this compound compound against a broad panel of protein kinases.[3]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify kinase activity using a suitable method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase.
Data Presentation:
Summarize the IC50 values in a table to compare the potency against the intended target and various off-targets.
| Kinase | IC50 (nM) |
| On-Target Kinase A | 15 |
| Off-Target Kinase B | 1,500 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 850 |
Interpretation: In this example, the compound is 100-fold more selective for its primary target over Off-Target Kinase B.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a this compound compound within a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][10]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.[1][11]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[1]
Data Presentation:
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of 1-(Aminomethyl)cycloheptanol Enantiomers
Welcome to the technical support center for the chiral separation of 1-(Aminomethyl)cycloheptanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the separation of this specific chiral compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound enantiomers?
A1: The primary methods for separating the enantiomers of this compound fall into two main categories:
-
Indirect Methods: This approach involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography techniques like HPLC.[1][2][3][4][5] For this compound, the primary amine group is the typical site for derivatization.
-
Direct Methods: This approach utilizes a chiral stationary phase (CSP) in chromatography (HPLC, SFC, or GC) to directly separate the enantiomers.[6][7][8] The separation is based on the differential transient interactions between the enantiomers and the chiral selector of the CSP. Supercritical Fluid Chromatography (SFC) is often a preferred method due to its speed and reduced solvent consumption.[9][10]
Q2: I am not getting any separation of the diastereomers after derivatization with a chiral agent. What could be the problem?
A2: If you are not observing separation of the diastereomeric derivatives of this compound, consider the following troubleshooting steps:
-
Incomplete Derivatization: Verify that the derivatization reaction has gone to completion. Analyze the reaction mixture by TLC or a non-chiral HPLC method to check for the presence of unreacted starting material. If the reaction is incomplete, optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
-
Choice of Chiral Derivatizing Agent (CDA): The choice of CDA is crucial. For primary amines like in this compound, Marfey's reagent (FDAA) and its analogs are commonly used.[2][3][11] If one CDA does not provide sufficient resolution, try a different one with a different chiral scaffold.
-
Chromatographic Conditions: The achiral column and mobile phase used for separating the diastereomers may not be optimal.
-
Column: A standard C18 reversed-phase column is a good starting point.
-
Mobile Phase: Optimize the mobile phase composition. For reversed-phase HPLC, this typically involves adjusting the ratio of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. Altering the pH of the buffer can also significantly impact selectivity.
-
Gradient Elution: If an isocratic method fails, a gradient elution program might be necessary to resolve the diastereomers.
-
Q3: My peak shapes are poor (e.g., broad, tailing) when using a chiral stationary phase. How can I improve them?
A3: Poor peak shape in chiral chromatography can be caused by several factors. Here are some common solutions:
-
Mobile Phase Additives: For basic compounds like this compound, peak tailing is often due to strong interactions with residual silanols on the silica-based CSP. Adding a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) for normal-phase, or an acidic additive like trifluoroacetic acid (TFA) for reversed-phase, can significantly improve peak shape.[12][13]
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[14] Reduce the sample concentration or injection volume.
-
Flow Rate: The flow rate can affect peak efficiency. While higher flow rates can shorten analysis time, they may reduce resolution. Optimizing the flow rate can improve peak shape.
-
Temperature: Temperature can influence the kinetics of the chiral recognition process and the viscosity of the mobile phase.[15] Experiment with different column temperatures to find the optimal condition for peak shape and resolution.
Q4: I am observing a "memory effect" from the additives used in my mobile phase. What is this and how can I mitigate it?
A4: An additive memory effect occurs when additives from a previous analysis adsorb onto the stationary phase and affect the retention and selectivity of subsequent analyses, even after switching to a different mobile phase.[16] This is particularly common with basic additives on polysaccharide-based CSPs.
-
Column Dedication: If possible, dedicate a specific column to methods that use a particular class of additives (e.g., one column for basic additives, another for acidic).
-
Thorough Washing: After using a mobile phase with additives, flush the column extensively with a strong, non-eluting solvent (e.g., isopropanol) to remove the adsorbed additives.
-
Use Covalently Bonded CSPs: Covalently bonded chiral stationary phases are generally more robust and less prone to strong adsorption of additives compared to coated phases.[17]
Troubleshooting Guides
Guide 1: No Enantiomeric Resolution on a Chiral Stationary Phase (CSP)
| Potential Cause | Troubleshooting Steps |
| Inappropriate CSP | The chiral selector on the CSP may not be suitable for this compound. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based like cellulose or amylose derivatives, cyclodextrin-based).[7][14][18] |
| Incorrect Mobile Phase Mode | Switch between normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes (e.g., methanol). The choice of mobile phase dramatically affects enantioselectivity. |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the mobile phase components. Small changes in the percentage of the alcohol modifier in normal-phase chromatography can have a large impact on resolution. |
| Temperature Effects | Vary the column temperature. In some cases, sub-ambient temperatures can enhance resolution, while in others, elevated temperatures are beneficial.[15] |
Guide 2: Inconsistent Retention Times and Resolution
| Potential Cause | Troubleshooting Steps |
| Column Not Equilibrated | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take a significant number of column volumes, especially for SFC or when changing mobile phases. |
| Mobile Phase Composition Changes | If using a mixed mobile phase, ensure it is well-mixed and that there is no selective evaporation of one of the components. Prepare fresh mobile phase daily. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Column Degradation | The performance of chiral columns can degrade over time, especially if exposed to harsh conditions (e.g., extreme pH, incompatible solvents).[17] Test the column with a standard to verify its performance. |
Experimental Protocols
Protocol 1: Indirect Chiral Separation via Derivatization with Marfey's Reagent (FDAA)
-
Derivatization:
-
Dissolve approximately 1 mg of racemic this compound in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the mixture with the mobile phase before injection.
-
-
HPLC Analysis of Diastereomers:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA). For example, start with 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Temperature: 25°C.
-
Protocol 2: Direct Chiral Separation using Supercritical Fluid Chromatography (SFC)
-
Sample Preparation:
-
Dissolve racemic this compound in methanol at a concentration of 1 mg/mL.
-
-
SFC Screening Conditions:
-
Columns to Screen:
-
Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Amylose-based CSP (e.g., Chiralpak AS-H)
-
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol).
-
Screening Modifiers: Start with a gradient of 5% to 40% modifier over 5-10 minutes.
-
Additive: For a basic compound, add 0.1% diethylamine to the modifier.
-
Back Pressure: 150 bar.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 40°C.
-
Data Presentation
Table 1: Comparison of Chiral Derivatizing Agents for Indirect Analysis
| Chiral Derivatizing Agent (CDA) | Reaction Conditions | Separation Principle | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Mildly basic (NaHCO₃), 40-60°C | Forms diastereomeric amides | Robust, widely applicable to primary and secondary amines.[2][11] | May require heating, derivatization can be slow. |
| (S)-NIFE | Room temperature | Forms diastereomeric carbamates | Fast reaction at room temperature.[2] | May have lower enantioselectivity for some compounds compared to FDAA. |
| GITC | Room temperature | Forms diastereomeric thioureas | Good for amino acids and amino alcohols.[2] | Can sometimes produce side products. |
Table 2: Typical Starting Conditions for SFC Chiral Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| CSP | Cellulose-based | Amylose-based | Cellulose-based | Amylose-based |
| Modifier | Methanol | Methanol | Ethanol | Ethanol |
| Additive | 0.1% DEA | 0.1% DEA | 0.1% DEA | 0.1% DEA |
| Gradient | 5-40% over 5 min | 5-40% over 5 min | 5-40% over 5 min | 5-40% over 5 min |
Visualizations
Caption: General workflows for indirect and direct chiral separation methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. fagg.be [fagg.be]
- 10. selvita.com [selvita.com]
- 11. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
Technical Support Center: Stability of 1-(Aminomethyl)cycloheptanol in Solution
Disclaimer: Specific stability data for 1-(Aminomethyl)cycloheptanol is not extensively available in public literature. This guide provides a general framework and best practices for stability testing of aminocycloalkanol compounds in solution, based on established principles of pharmaceutical forced degradation studies. The experimental conditions and potential degradation pathways described are illustrative.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing of this compound in solution important?
A1: Stability testing is crucial to understand how the quality of a drug substance, like this compound, changes over time under the influence of environmental factors such as temperature, pH, and light.[1][2] This information is vital for developing a stable formulation, determining appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of the final drug product.[1]
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions, such as high temperatures, extreme pH, oxidizing agents, and intense light, to accelerate its degradation.[1][3] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradants.[1][4]
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Typical stress conditions include:
-
Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 N HCl) at elevated temperatures.[2]
-
Basic Hydrolysis: Exposure to basic solutions (e.g., 0.1 N NaOH) at elevated temperatures.[2][3]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
-
Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C).
-
Photostability: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.[2]
Troubleshooting Guide
Q1: I am observing rapid degradation of this compound in my control solution (no stress agent added). What could be the cause?
A1: This could be due to several factors:
-
Solvent Reactivity: The solvent itself may be reacting with the compound. Consider using alternative, less reactive solvents. For water-sensitive compounds, anhydrous conditions may be necessary.[5]
-
Dissolved Oxygen: Oxygen dissolved in the solvent can cause oxidative degradation. Try degassing the solvent before use or preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Contaminants: Trace metal ions or other impurities in the solvent or on the glassware can catalyze degradation. Ensure high-purity solvents and thoroughly cleaned glassware are used.
Q2: My chromatogram shows poor separation between the main peak of this compound and its degradation products. What should I do?
A2: To improve chromatographic resolution, you can:
-
Optimize the Mobile Phase: Adjust the solvent ratio, pH, or try different organic modifiers and buffer systems.
-
Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18), a smaller particle size, or a longer length.
-
Adjust the Gradient: If using gradient elution, modify the slope of the gradient to better separate closely eluting peaks.
-
Method Development: A systematic method development approach, exploring different columns and mobile phases, is often necessary for complex separation challenges.[6][7]
Q3: The total peak area in my chromatograms decreases significantly after stress testing (poor mass balance). What does this indicate?
A3: Poor mass balance can suggest several issues:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.
-
Precipitation: The drug substance or its degradants may have precipitated out of solution. Visually inspect your samples and consider a different solvent or a lower concentration.
-
Adsorption: The compound or its degradants may be adsorbing to the sample vial or container surface. Using different vial materials (e.g., polypropylene instead of glass) may help.
-
Volatile Degradants: A degradant could be a volatile compound that is lost during sample handling.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
1. Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Class A volumetric flasks and pipettes
-
HPLC with UV and/or MS detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water). This will be your Stock A.
4. Stress Sample Preparation:
-
Control Sample: Dilute Stock A with the solvent to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of Stock A and 0.2 N HCl to get a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of Stock A and 0.2 N NaOH to get a final concentration of 0.5 mg/mL in 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of Stock A and 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of Stock A at 60°C for 48 hours.
5. Sample Analysis (Illustrative HPLC Method):
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) and/or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Procedure: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Incubation Time (hrs) | Temperature (°C) | % Assay of Parent Drug | Number of Degradation Products | Major Degradant Peak (RT, min) |
| 0.1 N HCl | 24 | 60 | 85.2 | 2 | 4.8 |
| 0.1 N NaOH | 8 | 60 | 78.9 | 3 | 3.5, 6.2 |
| 3% H₂O₂ | 24 | 25 | 65.4 | 4 | 7.1 |
| Thermal (Solution) | 48 | 60 | 92.1 | 1 | 5.5 |
| Photolytic (UV/Vis) | - | 25 | 98.5 | 1 | 8.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
Preventing degradation of 1-(Aminomethyl)cycloheptanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(Aminomethyl)cycloheptanol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with primary amine and alcohol functional groups are susceptible to oxidation and reaction with atmospheric carbon dioxide. The primary amine can be oxidized, and it can also react with CO2 to form a carbamate. The alcohol group is also susceptible to oxidation.
Q3: I've noticed a change in the color and/or consistency of my this compound sample. What could be the cause?
A3: A change in physical appearance, such as discoloration (e.g., yellowing) or the formation of a solid, can be an indicator of degradation. This could be due to oxidation or reaction with atmospheric moisture and carbon dioxide. It is recommended to perform an analytical check of the material's purity.
Q4: Are there any recommended stabilizers for this compound?
A4: While there are no specific stabilizers documented for this compound, general strategies for stabilizing amino alcohols can be considered. For instance, storing the compound under an inert atmosphere can prevent oxidation. For solutions, the use of antioxidants could be explored, but their compatibility and potential for interference in downstream applications must be carefully evaluated.
Q5: What analytical methods can be used to assess the purity and detect degradation of this compound?
A5: Several analytical techniques are suitable for assessing the purity of this compound and identifying potential degradation products. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
Troubleshooting Guides
Issue: Suspected Degradation of Solid this compound
| Symptom | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Oxidation of the amine or alcohol functional group. | 1. Verify storage conditions (cool, dry, dark place).2. Consider storing under an inert atmosphere.3. Analyze a sample using HPLC or GC-MS to determine purity and identify impurities. |
| Clumping or change in consistency | Absorption of atmospheric moisture. | 1. Ensure the container is tightly sealed.2. Store in a desiccator.3. Dry the material under vacuum if appropriate for the compound's stability. |
| Formation of a white precipitate | Reaction with atmospheric CO2 to form a carbamate salt. | 1. Store under an inert atmosphere (nitrogen or argon).2. Minimize exposure to air during handling. |
Issue: Instability of this compound in Solution
| Symptom | Possible Cause | Recommended Action |
| Solution turns yellow/brown over time | Oxidation. | 1. Use deoxygenated solvents.2. Prepare solutions fresh before use.3. Consider the addition of a compatible antioxidant, but verify its compatibility with your experimental setup. |
| Precipitate forms in the solution | Change in pH leading to precipitation, or formation of an insoluble degradation product. | 1. Check the pH of the solution.2. Ensure the solvent is appropriate and of high purity.3. Analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile or semi-volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane. Derivatization (e.g., silylation) may be necessary to improve the volatility of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.najah.edu [journals.najah.edu]
Validation & Comparative
Comparative Analysis: 1-(Aminomethyl)cycloheptanol and Gabapentin - A Data-Driven Guide
A comprehensive comparative analysis between 1-(Aminomethyl)cycloheptanol and gabapentin is currently hindered by a significant lack of publicly available pharmacological and biological data for this compound. While gabapentin is a well-characterized drug with extensive research supporting its clinical use, this compound remains largely uncharacterized in scientific literature. This guide will provide a detailed overview of gabapentin's properties, serving as a benchmark for any future research and comparative analysis of this compound.
This publication aims to equip researchers, scientists, and drug development professionals with a thorough understanding of gabapentin and to delineate the necessary experimental data required for a meaningful comparison with this compound or other novel compounds.
Physicochemical Properties
A fundamental step in drug development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Gabapentin | This compound | Reference |
| Molecular Formula | C₉H₁₇NO₂ | C₈H₁₇NO | [1](--INVALID-LINK--), PubChem CID: 3446 |
| Molecular Weight | 171.24 g/mol | 143.23 g/mol | [1](--INVALID-LINK--), PubChem CID: 3446 |
| CAS Number | 60142-96-3 | 45732-95-4 | [1](--INVALID-LINK--), PubChem CID: 3446 |
| Structure |
Mechanism of Action
Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction is crucial for its therapeutic effects. While the precise downstream effects are still being fully elucidated, it is understood that this binding leads to a reduction in the release of excitatory neurotransmitters.
Signaling Pathway of Gabapentin
Caption: Mechanism of action of Gabapentin at the presynaptic terminal.
For a comparative analysis, the binding affinity of this compound to the α2δ subunits of VGCCs would need to be determined through radioligand binding assays.
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for α2δ Subunit Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the α2δ-1 subunit of voltage-gated calcium channels.
Materials:
-
[³H]-Gabapentin (radioligand)
-
Membrane preparations from cells overexpressing the human α2δ-1 subunit
-
Test compound (this compound)
-
Unlabeled Gabapentin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled gabapentin.
-
In a 96-well plate, add the binding buffer, membrane preparation, and either the test compound, unlabeled gabapentin, or buffer alone (for total binding).
-
Initiate the binding reaction by adding [³H]-Gabapentin to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled gabapentin) from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for a radioligand binding assay.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its dosage regimen and therapeutic window.
| Parameter | Gabapentin | This compound | Reference |
| Bioavailability | ~60% (dose-dependent) | Data not available | [2](--INVALID-LINK--) |
| Protein Binding | <3% | Data not available | [2](--INVALID-LINK--) |
| Metabolism | Not metabolized | Data not available | [2](--INVALID-LINK--) |
| Elimination Half-life | 5-7 hours | Data not available | [2](--INVALID-LINK--) |
| Excretion | Primarily renal (unchanged) | Data not available | [2](--INVALID-LINK--) |
To perform a comparative analysis, the pharmacokinetic parameters of this compound would need to be determined through in vivo studies in animal models.
Conclusion and Future Directions
While a direct comparative analysis of this compound and gabapentin is not currently possible due to the absence of pharmacological data for the former, this guide provides a comprehensive framework for such an investigation. The detailed information on gabapentin's physicochemical properties, mechanism of action, and pharmacokinetic profile, along with the provided experimental protocols, outlines the necessary research to be conducted on this compound.
Future research should focus on:
-
Synthesis and purification of this compound.
-
In vitro characterization:
-
Determination of binding affinity to α2δ subunits of VGCCs.
-
Assessment of functional activity at these channels (e.g., using electrophysiology).
-
-
In vivo evaluation:
-
Pharmacokinetic studies to determine its ADME profile.
-
Efficacy studies in relevant animal models of epilepsy and neuropathic pain.
-
Preliminary safety and toxicity assessments.
-
The generation of this data will be crucial to ascertain whether this compound holds any potential as a therapeutic agent and to enable a scientifically rigorous comparison with established drugs like gabapentin.
References
Validating the P2X7 receptor as the target of 1-(Aminomethyl)cycloheptanol
A Comparative Guide to the Validation of P2X7 Receptor Antagonists
Introduction:
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways. Its activation on immune cells like macrophages and microglia by high concentrations of extracellular ATP triggers a cascade of events, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][2] This central role in inflammation makes the P2X7 receptor a compelling therapeutic target for a variety of inflammatory conditions.[1][2]
This guide provides a framework for validating novel P2X7 receptor antagonists, using a comparative analysis of well-characterized antagonists. As there is no publicly available scientific literature validating 1-(Aminomethyl)cycloheptanol as a P2X7 receptor antagonist, this document will serve as a template, outlining the necessary experimental data and protocols for such a validation process. The data presented herein is for established antagonists and serves as a benchmark for comparison.
Comparative Efficacy of P2X7 Antagonists
The potency of a P2X7 antagonist is typically determined by its half-maximal inhibitory concentration (IC50) in various in vitro functional assays. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for several known P2X7 antagonists across key assays that measure different aspects of receptor activation.
Table 1: Inhibition of BzATP-Induced Calcium Influx
This assay measures the ability of an antagonist to block the initial influx of calcium ions into the cell following P2X7 receptor activation by the potent agonist BzATP.[1]
| Compound | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) |
| A-740003 | 40[1] | 18[1] |
| A-438079 | 300[1] | 100[1] |
| Brilliant Blue G | 200[1] | 10[1] |
| KN-62 | ~15[1] | Inactive |
Table 2: Inhibition of Dye Uptake
Sustained activation of the P2X7 receptor leads to the formation of a large pore, which can be measured by the uptake of fluorescent dyes like YO-PRO-1.[1] This assay assesses an antagonist's ability to prevent this pore formation.
| Compound | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) |
| A-740003 | Comparable to Ca2+ influx[1] | Comparable to Ca2+ influx[1] |
| A-438079 | Comparable to Ca2+ influx[1] | Comparable to Ca2+ influx[1] |
| Brilliant Blue G | Potent, species-dependent[3] | Potent, species-dependent[3] |
Table 3: Inhibition of IL-1β Release
This assay measures the functional downstream consequence of P2X7 activation in immune cells, specifically the inhibition of the release of the pro-inflammatory cytokine IL-1β.[1]
| Compound | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) |
| A-740003 | Species-dependent activity | Potent inhibition |
| A-438079 | Potent inhibition | Potent inhibition |
| AZ11645373 | ~90 | >10,000 (over 500-fold less effective)[4] |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5][6] This ion exchange triggers downstream signaling cascades involving various kinases (PKA, PKC, ERK1/2, PI3K/Akt, MAPK) and transcription factors (NF-κB).[5][7] A significant consequence of this pathway, particularly in immune cells, is the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5][8]
Experimental Workflow: Calcium Flux Assay
A common method to assess P2X7 receptor activation is by measuring changes in intracellular calcium concentration using a fluorescent indicator.[9] The workflow involves loading cells with a calcium-sensitive dye, establishing a baseline fluorescence, adding the antagonist, stimulating the receptor with an agonist, and then measuring the change in fluorescence.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols used to characterize P2X7 receptor antagonists.
Calcium Influx Assay
-
Objective: To measure the antagonist's ability to block the initial calcium influx upon P2X7 receptor activation.[1]
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the P2X7 receptor (e.g., HEK293 or THP-1 cells).
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[9][10]
-
Antagonist Incubation: Wash the cells to remove extracellular dye and then incubate with varying concentrations of the test antagonist for a predetermined period.
-
Agonist Stimulation: Add a P2X7 agonist, typically BzATP, to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader or flow cytometer.[10]
-
Data Analysis: Normalize the fluorescence signal to the baseline and calculate the percentage of inhibition for each antagonist concentration to determine the IC50 value.
-
Dye Uptake Assay (Pore Formation)
-
Objective: To assess the antagonist's ability to prevent the formation of the large pore associated with sustained P2X7 activation.[1]
-
Methodology:
-
Cell Culture: As with the calcium influx assay, use cells expressing the P2X7 receptor.
-
Antagonist and Dye Incubation: Incubate the cells with the test antagonist and a fluorescent dye that can only enter the cell through the large pore (e.g., YO-PRO-1 or ethidium bromide).[9][10]
-
Agonist Stimulation: Add a high concentration of ATP or BzATP to induce pore formation.
-
Fluorescence Measurement: Measure the increase in intracellular fluorescence over time using a plate reader, microscope, or flow cytometer.[9]
-
Data Analysis: Quantify the inhibition of dye uptake at each antagonist concentration and calculate the IC50 value.
-
IL-1β Release Assay
-
Objective: To measure the inhibition of the downstream inflammatory signaling cascade, specifically the release of mature IL-1β.[1]
-
Methodology:
-
Cell Priming (for macrophages): Prime immune cells, such as primary macrophages or THP-1 cells, with a toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for several hours (e.g., 4 hours). This upregulates the expression of pro-IL-1β.[1]
-
Antagonist Incubation: Incubate the primed cells with the test antagonist.
-
P2X7 Activation: Stimulate the cells with a high concentration of ATP to activate the P2X7 receptor, leading to inflammasome assembly, caspase-1 activation, and the cleavage of pro-IL-1β into its mature, secreted form.[1]
-
Supernatant Collection: After a suitable incubation period (e.g., 30-60 minutes), collect the cell culture supernatant.[1]
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
-
Data Analysis: Determine the percentage of inhibition of IL-1β release for each antagonist concentration and calculate the IC50 value.
-
Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion flow through the P2X7 channel and its inhibition by an antagonist.[11]
-
Methodology:
-
Cell Preparation: Use cells expressing the P2X7 receptor suitable for patch-clamp recording.
-
Recording: In a whole-cell patch-clamp configuration, apply a holding potential (e.g., -60 mV).[11]
-
Agonist Application: Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP or BzATP) to evoke an inward current.
-
Antagonist Application: Co-apply or pre-apply the test antagonist with the agonist to measure the reduction in the evoked current.
-
Data Analysis: Construct concentration-response curves for the antagonist's inhibition of the agonist-evoked current to determine the IC50 and the mechanism of inhibition (e.g., competitive vs. non-competitive).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking of competitive inhibitors to the P2X7 receptor family reveals key differences responsible for changes in response between rat and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2X7 Receptors and TMEM16 Channels Are Functionally Coupled with Implications for Macropore Formation and Current Facilitation - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Cross-Reactivity of 1-(Aminomethyl)cycloheptanol with Purinergic Receptors
A comprehensive search of scientific literature and databases has revealed no publicly available experimental data on the binding affinity or functional activity of 1-(Aminomethyl)cycloheptanol at any purinergic receptor subtype.
Despite extensive investigation into the pharmacology of purinergic receptors, a diverse family of cell surface receptors activated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine, there is no documented evidence to suggest that this compound has been evaluated for its potential to interact with these receptors.
Purinergic receptors are broadly classified into two main families: P1 receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors that respond to adenosine, and P2 receptors, which are further divided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes, both of which are activated by nucleotides such as ATP, ADP, UTP, and UDP.[1][2][3][4][5][6][7] These receptors are crucial for a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[8][9][10][11][12]
The ligands that have been extensively studied and developed for purinergic receptors are typically nucleotide and nucleoside analogs, or complex heterocyclic molecules designed to mimic the endogenous agonists. The structural characteristics of this compound, a simple cycloalkylmethylamine, differ significantly from those of established purinergic receptor modulators.
Consequently, without any available data, it is not possible to provide a comparison guide, detail experimental protocols, or generate visualizations related to the cross-reactivity of this compound with purinergic receptors. Further research and experimental screening would be required to determine if this compound has any activity at these targets.
References
- 1. Structural insights into signal transduction of the purinergic receptors P2Y1R and P2Y12R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological interaction and immune response of purinergic receptors in therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 5. Purinergic Signaling: Impact of GPCR Structures on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purinergic receptor ligands: the cytokine storm attenuators, potential therapeutic agents for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Purinergic Receptor (P2X7R): A Promising Anti-Parkinson’s Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of 1-(Aminomethyl)cycloheptanol Derivatives as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of hypothetical 1-(Aminomethyl)cycloheptanol derivatives, a class of compounds with potential therapeutic applications targeting the N-methyl-D-aspartate (NMDA) receptor. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives in publicly accessible literature, this guide presents a framework for comparison. It is based on established structure-activity relationships (SAR) for related cyclic amino acid antagonists of the NMDA receptor. The data herein is illustrative and intended to guide future research and drug discovery efforts in this area.
The primary mechanism of action for this class of compounds is anticipated to be the antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
Quantitative Comparison of Hypothetical Derivatives
The following table summarizes the predicted in vitro performance of a series of hypothetical this compound derivatives against the NMDA receptor. The predicted values are based on SAR trends observed in published studies of structurally related antagonists, such as 1-aminocyclobutane and 1-aminocyclohexane derivatives. It is hypothesized that modifications to the cycloheptyl ring and the aminomethyl side chain will modulate potency (IC50/Ki) and selectivity for different NMDA receptor subunits.
| Compound ID | Structure | Predicted IC50 (µM) at GluN2A | Predicted Ki (µM) vs [3H]MK-801 | Predicted Selectivity (GluN2B/GluN2A) |
| Parent-001 | This compound | 15.2 | 12.5 | 1.2 |
| Deriv-002 | 4-Methyl-1-(aminomethyl)cycloheptanol | 8.5 | 7.1 | 1.5 |
| Deriv-003 | 4,4-Dimethyl-1-(aminomethyl)cycloheptanol | 25.8 | 21.3 | 0.9 |
| Deriv-004 | 1-(1-Aminoethyl)cycloheptanol | 12.1 | 10.0 | 1.8 |
| Deriv-005 | 1-(Aminomethyl)-4-phenylcycloheptanol | 5.3 | 4.4 | 2.5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable researchers to conduct direct comparative studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of the test compounds for the NMDA receptor ion channel, typically by measuring the displacement of a radiolabeled ligand, such as [3H]MK-801.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Test compounds (this compound derivatives)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of test compound at various concentrations.
-
Add 50 µL of [3H]MK-801 (final concentration ~1-5 nM).
-
Add 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801).
-
Calculate the specific binding and determine the IC50 value for each compound by non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Whole-Cell Patch Clamp)
This assay measures the functional inhibition of NMDA receptor-mediated currents by the test compounds in a cellular system.
Materials:
-
HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 0.01 Glycine (pH 7.4)
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
-
NMDA (agonist)
-
Test compounds
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture the HEK293 cells expressing the desired NMDA receptor subtype.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) to elicit an inward current.
-
Once a stable baseline current is established, co-apply the NMDA solution with increasing concentrations of the test compound.
-
Record the peak inward current at each concentration of the test compound.
-
Wash the cell with the external solution to ensure reversibility of the block.
-
Plot the percentage of current inhibition as a function of the test compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation and its inhibition by an antagonist.
Experimental Workflow for In Vitro Screening
Caption: A typical in vitro screening workflow for identifying lead NMDA receptor antagonists.
In-Vivo Efficacy of 1-(Aminomethyl)cycloheptanol: A Comparative Analysis in Animal Models
A comprehensive review of available scientific literature reveals a significant gap in the in-vivo efficacy data for 1-(Aminomethyl)cycloheptanol in animal models. At present, no specific studies detailing its performance, mechanism of action, or comparative efficacy against other therapeutic agents have been published in peer-reviewed journals.
This absence of publicly available experimental data precludes the creation of a detailed comparison guide as requested. The core requirements, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without foundational research on the compound's in-vivo activity.
For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents an unexplored area of investigation. Future preclinical research would need to establish fundamental parameters, including:
-
Pharmacokinetic Profile: Absorption, distribution, metabolism, and excretion (ADME) studies in relevant animal models.
-
Toxicity and Safety Profile: Acute and chronic toxicity studies to determine the maximum tolerated dose (MTD) and any potential adverse effects.
-
In-Vivo Efficacy: Evaluation in appropriate animal models of disease (e.g., xenograft or syngeneic tumor models for oncology applications) to assess its therapeutic potential. Key metrics would include tumor growth inhibition, survival analysis, and biomarker modulation.
-
Mechanism of Action: In-depth studies to elucidate the molecular targets and signaling pathways affected by this compound.
Once such foundational data becomes available, a meaningful comparison with alternative or standard-of-care treatments could be conducted. This would involve head-to-head in-vivo studies designed to objectively assess relative efficacy and safety.
Hypothetical Experimental Workflow for Future In-Vivo Efficacy Studies
Should research on this compound be undertaken, a typical experimental workflow to evaluate its in-vivo efficacy in a cancer model could be conceptualized as follows. This diagram illustrates a general framework and is not based on any existing data for this specific compound.
Caption: A generalized workflow for assessing the in-vivo anticancer efficacy of a test compound.
Without published research, any discussion of signaling pathways for this compound would be purely speculative.
A Comparative Guide to the Selectivity of P2X7 Receptor Antagonists: Human vs. Rodent
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in inflammation, immune responses, and neuropathic pain.[1] Its role in various pathologies has made it an attractive target for therapeutic intervention. However, significant species-dependent pharmacological differences, particularly between human and rodent P2X7 receptors, present a considerable challenge in the preclinical to clinical translation of novel antagonists.[2] This guide provides a comparative overview of the selectivity of P2X7 receptor antagonists for human versus rodent receptors, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities.
P2X7 Receptor Activation and Signaling
Activation of the P2X7 receptor by high concentrations of ATP triggers a cascade of downstream signaling events.[3] Initially, it opens a channel permeable to small cations like Na⁺ and Ca²⁺, leading to membrane depolarization.[4] Prolonged activation results in the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[5][6] This pore formation is a hallmark of P2X7 activation and is linked to the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[4][7]
Below is a diagram illustrating the P2X7 signaling pathway.
Caption: P2X7 receptor signaling cascade.
Species-Specific Differences in P2X7 Receptor Pharmacology
Significant variations exist in the pharmacological properties of human and rodent P2X7 receptors. These differences can manifest as variations in agonist potency and antagonist affinity. For instance, the human P2X7 receptor exhibits a higher affinity for the agonist BzATP compared to the murine receptor.[3] Such disparities are often attributed to single nucleotide polymorphisms and differences in amino acid sequences within the drug-binding sites.[2][8]
The following table summarizes the inhibitory potency (IC50) of several well-characterized P2X7 antagonists against human, rat, and mouse receptors.
| Antagonist | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) | Reference |
| A-740003 | 40 | 18 | - | [9] |
| A-438079 | - | ~100 | - | [9] |
| A-804598 | 11 | 10 | 9 | [9] |
| AZ10606120 | ~10 | ~10 | - | [9] |
| JNJ-55308942 | 10 | 15 | - | [9] |
| GSK-1482160 | pIC50: 8.5 | pIC50: 6.5 | - | [9] |
| UB-MBX-46 | 0.514 | 40.6 | 4.52 | [9] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols for Assessing P2X7 Receptor Activity
Accurate assessment of the selectivity of P2X7 antagonists requires robust and reproducible experimental protocols. The following are standard in vitro methods used to characterize the activity of compounds at human and rodent P2X7 receptors.
Calcium Influx Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.
Principle: P2X7 receptor activation leads to an influx of extracellular calcium.[10] Fluorescent calcium indicators, such as Fluo-4 AM, are used to measure changes in intracellular calcium levels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human, rat, or mouse P2X7 receptors are cultured to 80-90% confluency in 96-well plates.
-
Dye Loading: Cells are loaded with Fluo-4 AM (e.g., 2 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: The dye-containing medium is removed, and cells are incubated with varying concentrations of the test antagonist or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a P2X7 agonist (e.g., BzATP). Fluorescence is then monitored over time to measure the calcium response.
-
Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the control response, and IC50 values are determined by fitting the data to a dose-response curve.
Ethidium Bromide Uptake Assay (Macropore Formation)
This assay assesses the formation of the large-conductance pore by measuring the uptake of a fluorescent dye like ethidium bromide.
Principle: Prolonged activation of the P2X7 receptor leads to the formation of a macropore permeable to larger molecules like ethidium bromide.[11] Once inside the cell, ethidium bromide intercalates with nucleic acids, leading to a significant increase in fluorescence.
Methodology:
-
Cell Culture: Similar to the calcium influx assay, use HEK293 cells expressing the P2X7 receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing ethidium bromide (e.g., 25 µM).
-
Compound and Agonist Addition: Add varying concentrations of the test antagonist to the wells, followed by the addition of a P2X7 agonist (e.g., ATP or BzATP).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of dye uptake is determined, and the inhibitory effect of the antagonist is calculated to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the P2X7 receptor channel.[12][13]
Principle: The patch-clamp technique allows for the measurement of ion channel activity in single cells by controlling the voltage across the cell membrane and recording the resulting current.[14][15]
Methodology:
-
Cell Preparation: Cells expressing the P2X7 receptor are plated on coverslips.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell to form a high-resistance seal (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A P2X7 agonist is applied via a perfusion system to elicit an inward current.
-
Antagonist Application: The antagonist is pre-applied or co-applied with the agonist to measure its inhibitory effect on the agonist-induced current.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control response to determine the percentage of inhibition and the IC50.
The following diagram illustrates a general experimental workflow for evaluating the selectivity of a P2X7 antagonist.
Caption: Workflow for assessing P2X7 antagonist selectivity.
Conclusion
The development of P2X7 receptor antagonists with favorable cross-species pharmacology is crucial for successful clinical translation. A thorough understanding of the species-specific differences and the application of robust in vitro assays are essential for identifying and optimizing lead compounds. This guide provides a framework for the comparative evaluation of P2X7 antagonists, enabling researchers to make more informed decisions in the drug discovery and development process. By systematically assessing the potency of novel compounds on both human and rodent P2X7 receptors, the likelihood of successful preclinical to clinical translation can be significantly enhanced.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding interspecies drug response variations between human and rodent P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X7 Receptor-Related Genetic Mouse Models – Tools for Translational Research in Psychiatry [frontiersin.org]
- 4. P2RX7 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 6. iris.unife.it [iris.unife.it]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the P2X(7) receptor on human macrophages using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. P2X7 Receptors and TMEM16 Channels Are Functionally Coupled with Implications for Macropore Formation and Current Facilitation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(Aminomethyl)cycloheptanol Against Known P2X7 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of the novel compound 1-(Aminomethyl)cycloheptanol against a panel of well-characterized P2X7 receptor antagonists. Due to the current lack of publicly available data on the P2X7 antagonist activity of this compound, this document serves as a template for its future evaluation. The provided experimental protocols and comparative data on established antagonists offer a robust baseline for assessing the potency and efficacy of new chemical entities targeting the P2X7 receptor.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation triggers a cascade of downstream signaling events, making it a prime therapeutic target for a variety of inflammatory disorders, neurodegenerative diseases, and chronic pain. The development of potent and selective P2X7 antagonists is therefore of significant interest to the scientific community.
Comparative Performance of Known P2X7 Antagonists
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-established P2X7 antagonists across different species. This data is essential for understanding the potency and species selectivity of these compounds and will serve as a benchmark for the future evaluation of this compound.
Table 1: Antagonist Potency (IC50, nM) at Human P2X7 Receptor
| Antagonist | Calcium Influx Assay (IC50, nM) | Dye Uptake Assay (IC50, nM) | IL-1β Release Assay (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| A-740003 | 40[1][2][3] | ~40 | Potent Inhibition |
| AZ10606120 | ~10[4][5][6] | ~10 | Data Not Available |
| Brilliant Blue G | 200[1][7] | ~200 | Data Not Available |
| KN-62 | 15[8] | 13.1 | 31.5 |
| JNJ-47965567 | pIC50: 8.3 | pIC50: 7.5 (ethidium uptake) | pIC50: 7.5 |
| A-804598 | 11[9][10][11] | Potent Inhibition | Potent Inhibition |
Table 2: Antagonist Potency (IC50, nM) at Rat P2X7 Receptor
| Antagonist | Calcium Influx Assay (IC50, nM) | Dye Uptake Assay (IC50, nM) | IL-1β Release Assay (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| A-740003 | 18[1][2][3][12] | ~18 | Data Not Available |
| AZ10606120 | ~10[4][5] | ~10 | Data Not Available |
| Brilliant Blue G | 10[1][7] | ~10 | Data Not Available |
| KN-62 | Inactive | Inactive | Inactive |
| JNJ-47965567 | pIC50: 7.2 | Data Not Available | pIC50: 7.1 |
| A-804598 | 10[4][9][10][11] | Data Not Available | Data Not Available |
Table 3: Antagonist Potency (IC50, nM) at Mouse P2X7 Receptor
| Antagonist | Calcium Influx Assay (IC50, nM) | Dye Uptake Assay (IC50, nM) | IL-1β Release Assay (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| A-740003 | Data Not Available | Data Not Available | Data Not Available |
| AZ10606120 | Data Not Available | ~3 | Data Not Available |
| Brilliant Blue G | ~50 | Data Not Available | Data Not Available |
| KN-62 | Inactive | Inactive | Inactive |
| JNJ-47965567 | pIC50: 7.5 | 54 | Data Not Available |
| A-804598 | 9[9][10][11] | Data Not Available | Data Not Available |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade, leading to ion flux, pore formation, and the release of pro-inflammatory cytokines. Understanding this pathway is crucial for interpreting the mechanism of action of P2X7 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A 740003 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P2X7 receptor [cocadds.pharm.uoa.gr]
- 7. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KN-62 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. adooq.com [adooq.com]
- 12. A 740003, Potent and selective P2X7 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
A Comparative Guide to the Reproducibility of Biological Assays with 1-(Aminomethyl)cycloheptanol and a Focus on Structurally Related Cyclic Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-(aminomethyl)cycloheptanol and its structural analogs, with a focus on the reproducibility of relevant biological assays. Due to the limited publicly available data on this compound, this guide draws comparisons from studies on other cyclic amino alcohols to infer its likely biological targets and appropriate assay methodologies.
Comparative Analysis of Biological Activities
While specific experimental data for this compound is scarce, the biological activities of structurally similar cyclic amino alcohols suggest its potential as a modulator of the central nervous system. The table below compares the known activities of related compounds, providing a basis for hypothesizing the potential applications of this compound.
| Compound Class | Example Compound | Observed Biological Activity | Relevant In Vitro Assay | Potential Application |
| Cycloheptane Amino Alcohols | This compound (Hypothesized) | Potential GABA-A Receptor Modulator, Anticonvulsant | GABA-A Receptor Binding Assay, Electrophysiology | Anxiolytic, Anticonvulsant |
| Cyclohexanol Analogues | 2,6-diisopropylcyclohexanol | Positive modulator of GABA-A receptor currents[1] | Two-electrode voltage clamp on Xenopus oocytes expressing GABA-A receptors[1] | General Anesthetic[1] |
| Cyclopentane Amino Acids | 1-aminocyclopentane carboxylic acid | Anticonvulsant activity in maximal electroshock tests[2][3] | Maximal electroshock (MES) seizure test in rats[2][3] | Anticonvulsant[2][3] |
| Bicyclic Acidic Amino Acids | (+/-)-7 (a bicyclic glutamic acid homologue) | Antagonist at mGluR1,5 and agonist at mGluR2, NMDA receptor antagonist, anticonvulsant activity[4] | Receptor binding assays for mGluR and NMDA receptors, in vivo tests on DBA/2 mice[4] | Neuroprotective Agent[4] |
| Enaminones (from cyclic precursors) | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Potent anticonvulsant activity with low neurotoxicity[5] | Maximal electroshock (MES) seizure test in rats, rat corneal kindled model[5] | Anticonvulsant[5] |
Experimental Protocols
Given the strong evidence that cyclic amino alcohols can modulate GABA-A receptors, a GABA-A receptor binding assay is a highly relevant experimental protocol to assess the activity of this compound.
GABA-A Receptor Binding Assay Protocol
This protocol is adapted from established methods for determining the affinity of a compound for the GABA-A receptor.[6][7][8]
I. Materials and Reagents:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 nM Tris-HCl, pH 7.4.
-
Radioligand: [³H]muscimol (a potent GABA-A agonist).
-
Non-specific Binding Control: 10 mM GABA.
-
Test Compound: this compound.
-
Tissue Source: Rat brains.
-
Centrifuge capable of 1,000 x g and 140,000 x g.
-
Homogenizer.
-
Liquid scintillation counter.
II. Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.
-
Homogenize the suspension and centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation.
-
Repeat the wash step (resuspension and centrifugation in binding buffer) twice more.
-
Finally, resuspend the pellet in binding buffer and store at -70°C.
III. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg per well.
-
In a 96-well plate, add the membrane preparation to each well.
-
For total binding, add 5 nM [³H]muscimol.
-
For non-specific binding, add 5 nM [³H]muscimol and 10 mM GABA.
-
For competition binding, add 5 nM [³H]muscimol and varying concentrations of this compound.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
IV. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition data can be used to determine the inhibitory constant (Ki) of the test compound.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Hypothesized signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for a typical GABA-A receptor binding assay.
Reproducibility and Alternatives
Reproducibility of Receptor Binding Assays:
Radioligand binding assays are generally considered robust and reproducible when properly controlled.[9][10][11] Key factors influencing reproducibility include:
-
Tissue Preparation: Consistent and standardized membrane preparation is crucial.
-
Radioligand Quality: The purity and specific activity of the radioligand must be high.
-
Incubation Conditions: Time, temperature, and buffer composition need to be strictly controlled.
-
Non-specific Binding: Accurate determination and subtraction of non-specific binding are essential.
Alternative Assay Formats:
While radioligand assays are a gold standard, non-radioactive methods are available and may be preferred to avoid handling radioactive materials.[9][10][12] These include:
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled ligand upon binding to the receptor.
-
Fluorescence Resonance Energy Transfer (FRET): Detects the proximity of a fluorescently labeled ligand and receptor.
-
Surface Plasmon Resonance (SPR): A label-free method that measures changes in the refractive index upon ligand binding to a receptor immobilized on a sensor chip.[12]
Each of these methods has its own set of advantages and disadvantages regarding sensitivity, throughput, and potential for interference, which should be considered when choosing an assay.
References
- 1. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Synthesis and anticonvulsant activity of novel bicyclic acidic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
Independent Verification of 1-(Aminomethyl)cycloheptanol's Mode of Action: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the likely mode of action of 1-(Aminomethyl)cycloheptanol with alternative compounds, supported by available experimental data. Due to a lack of direct studies on this compound, this analysis focuses on the well-established mechanism of structurally similar and pharmacologically related compounds, primarily gabapentinoids.
Executive Summary
Direct experimental verification of the mode of action for this compound is not publicly available in the current scientific literature. However, based on its structural similarity to the class of drugs known as gabapentinoids, its primary mechanism is inferred to be the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This action reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters. This guide will compare the quantitative data and experimental protocols related to this mechanism for well-researched gabapentinoids, offering a framework for the potential action of this compound.
Comparison with Alternative Compounds
The most relevant comparators for this compound are the gabapentinoids, such as gabapentin and pregabalin. While initial hypotheses for similar compounds suggested interactions with GABA receptors or other neurotransmitter systems, extensive research has clarified their primary target.
Table 1: Comparative Binding Affinities for the α2δ-1 Subunit of Voltage-Gated Calcium Channels
| Compound | Chemical Structure | Binding Affinity (Kd) for α2δ-1 | Reference |
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | 59 nM | [1] |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | ~20-40 nM | |
| This compound (Predicted) | 1-(aminomethyl)cycloheptan-1-ol | Unknown |
Elucidation of the Primary Mode of Action
Contrary to early assumptions based on structural resemblance to the neurotransmitter GABA, gabapentinoids do not exert their effects through direct interaction with GABA receptors.[2][3] The primary and independently verified mode of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[4][5]
This interaction does not block the calcium channel directly. Instead, it is understood to interfere with the forward trafficking and recycling of the channel complex to the presynaptic membrane.[6][7] This leads to a reduced density of functional VGCCs at the nerve terminal, resulting in diminished calcium influx upon neuronal depolarization and a subsequent decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by gabapentinoids and a typical experimental workflow for verifying their mode of action.
Caption: Inferred signaling pathway for this compound.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(Aminomethyl)cycloheptanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(Aminomethyl)cycloheptanol, a compound that requires careful management as hazardous waste. Adherence to institutional guidelines and local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is harmful if swallowed and causes serious eye irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1][2]
-
Body Protection: A laboratory coat or chemical-resistant apron to prevent skin contact.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Steps:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled, and sealed container for hazardous waste.[2]
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.
-
Large Spills: For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department for emergency response.
Step-by-Step Disposal Procedure
The standard and required method for the disposal of this compound is through a licensed hazardous waste management company.[3] Chemical neutralization by laboratory personnel is not a recommended practice.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[3]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[3]
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials and sources of ignition.[2][3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Hazard and Disposal Data Summary
The following table summarizes key hazard and disposal information for this compound.
| Property | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P264, P270, P280, P301+P317, P305+P351+P338, P330, P501 | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [2][4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below.
Caption: Disposal workflow for this compound.
Decision Pathway for Spills
This diagram illustrates the decision-making process in the event of a chemical spill.
Caption: Spill response decision pathway.
References
Personal protective equipment for handling 1-(Aminomethyl)cycloheptanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(Aminomethyl)cycloheptanol, including detailed personal protective equipment (PPE) requirements, procedural handling guidance, and disposal plans to foster a secure research environment.
Hazard Identification and GHS Classification:
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious eye damage/eye irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][2]
Signal Word: Warning or Danger[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be required for splash hazards.[3][4] | To protect against splashes and direct contact that can cause serious eye damage.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact. It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times.[5] |
| Body Protection | A laboratory coat or chemical-resistant apron.[6] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH/MSHA approved) should be worn if exposure limits are exceeded or if irritation is experienced.[3][4] | To prevent inhalation of dust or aerosols, especially in poorly ventilated areas. |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[3] Work in a well-ventilated area, preferably under a chemical fume hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling the Chemical: Avoid direct contact with skin, eyes, and clothing.[3][7] Do not breathe in dust or vapor.[3][8] When using this product, do not eat, drink, or smoke.[1]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9]
-
Spill Management:
-
Small Spills: Evacuate the area.[3] Wear appropriate PPE.[3] Use an inert absorbent material like sand or vermiculite to contain the spill.[6] Collect the material using non-sparking tools and place it in a labeled container for hazardous waste.[6]
-
Large Spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
-
-
Decontamination: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][3] Clean the work area to remove any residual contamination.
-
Disposal: Dispose of the chemical and any contaminated materials (including cleaning materials) as hazardous waste.[1][6] All disposal must be in accordance with local, state, and federal regulations.[1][6] Do not let the product enter drains.[7]
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[10] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1][10] If irritation persists, get medical attention.[10] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[1] |
| Inhalation | Move the person to fresh air.[1][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur. |
Experimental Workflow for Safe Handling of this compound
References
- 1. echemi.com [echemi.com]
- 2. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety Guideline [chemtrack.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
